Product packaging for Thonzylamine(Cat. No.:CAS No. 91-85-0)

Thonzylamine

货号: B1214278
CAS 编号: 91-85-0
分子量: 286.37 g/mol
InChI 键: GULNIHOSWFYMRN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Thonzylamine appears as an oily liquid. Used (in the form of the hydrochloride) as an antihistamine.
N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-(2-pyrimidinyl)ethane-1,2-diamine is a member of methoxybenzenes.
This compound is an antihistamine and anticholinergic drug. It is available as combination products with [DB04837] or [DB00388] for temporary relief of symptoms of common cold, hay fever (allergic rhinitis) or other upper respiratory allergies.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
major descriptor (72-84);  file-maintained to PYRIMIDINES
See also: this compound Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22N4O B1214278 Thonzylamine CAS No. 91-85-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyrimidin-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-19(2)11-12-20(16-17-9-4-10-18-16)13-14-5-7-15(21-3)8-6-14/h4-10H,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULNIHOSWFYMRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Record name THONZYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21108
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63-56-9 (mono-hydrochloride)
Record name Thonzylamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8043864
Record name Thonzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Thonzylamine appears as an oily liquid. Used (in the form of the hydrochloride) as an antihistamine.
Record name THONZYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21108
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Highly Soluble
Record name Thonzylamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

91-85-0
Record name THONZYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21108
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Thonzylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thonzylamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thonzylamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Thonzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thonzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.913
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THONZYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R79646H5Z8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Thonzylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240222
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

173-176
Record name Thonzylamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Thonzylamine's Mechanism of Action on H1 Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Histamine H1 Receptor

The histamine H1 receptor is a G-protein coupled receptor (GPCR) integral to mediating type I hypersensitivity reactions.[3] Expressed in various tissues, including smooth muscle, vascular endothelium, and the central nervous system, the H1 receptor is a key target for anti-allergic therapies.[3] Upon binding of its endogenous ligand, histamine, the H1 receptor undergoes a conformational change, activating the Gq/11 family of G-proteins. This initiates a downstream signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to the physiological manifestations of an allergic response, such as vasodilation, increased vascular permeability, and smooth muscle contraction.[2]

Thonzylamine's Interaction with the H1 Receptor

This compound functions as a potent antagonist at the H1 receptor, competitively inhibiting the binding of histamine. By occupying the receptor's binding site, this compound prevents the initiation of the pro-inflammatory signaling cascade.

Inverse Agonism: A Deeper Mechanistic Insight

Beyond simple competitive antagonism, first-generation antihistamines like this compound are now understood to act as inverse agonists. H1 receptors exhibit a degree of constitutive activity, meaning they can signal to a basal level even in the absence of an agonist. While a neutral antagonist would block agonist binding without affecting this basal activity, an inverse agonist, such as this compound, stabilizes the inactive conformation of the receptor. This not only prevents histamine binding but also reduces the receptor's constitutive activity, leading to a more profound suppression of the allergic response.

Quantitative Pharmacological Profile

Table 1: H1 Receptor Binding Affinity of Representative First-Generation Antihistamines

CompoundRadioligandPreparationKᵢ (nM)
Mepyramine[³H]mepyramineHEK293T cells expressing human H1R0.03 µM (IC₅₀)
Diphenhydramine[³H]PyrilamineHuman H1 Receptor20

Note: Data for Mepyramine and Diphenhydramine are presented as representative examples of first-generation antihistamines due to the lack of publicly available, specific binding affinity data for this compound.

Table 2: Functional Antagonism at the H1 Receptor for a Representative First-Generation Antihistamine

CompoundAssay TypeCell LineAgonistIC₅₀ (nM)
DiphenhydramineArachidonic Acid ReleaseNeutrophilsCalcium ionophore (A23187)>100,000

Note: Data for Diphenhydramine is presented as a representative example of a first-generation antihistamine due to the lack of publicly available, specific functional antagonism data for this compound.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the mechanisms and methodologies discussed, the following diagrams, generated using the DOT language, provide visual representations of key pathways and workflows.

H1_Signaling_Pathway cluster_inactive Inactive State cluster_active Active State cluster_inhibition Inhibition by this compound H1R_inactive H1 Receptor (Inactive) Gq_inactive Gq Protein (Inactive) Histamine Histamine H1R_active H1 Receptor (Active) Histamine->H1R_active Gq_active Gq Protein (Active) H1R_active->Gq_active Activation PLC Phospholipase C Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC PKC Activation DAG->PKC Activates This compound This compound This compound->H1R_inactive Binds and Stabilizes

H1 Receptor Signaling and Inhibition by this compound.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (Cells expressing H1R) radioligand 2. Addition of Radioligand ([³H]-mepyramine) prep->radioligand competitor 3. Addition of Competitor (this compound) radioligand->competitor incubation 4. Incubation (Reach Equilibrium) competitor->incubation filtration 5. Rapid Filtration (Separate bound from free) incubation->filtration scintillation 6. Scintillation Counting (Measure radioactivity) filtration->scintillation analysis 7. Data Analysis (Determine Ki) scintillation->analysis Calcium_Flux_Workflow cell_culture 1. Cell Culture (HEK293 cells with H1R) dye_loading 2. Calcium-Sensitive Dye Loading (e.g., Fluo-4 AM) cell_culture->dye_loading antagonist_incubation 3. Incubation with Antagonist (this compound) dye_loading->antagonist_incubation agonist_addition 4. Addition of Agonist (Histamine) antagonist_incubation->agonist_addition fluorescence_measurement 5. Fluorescence Measurement (Real-time monitoring) agonist_addition->fluorescence_measurement data_analysis 6. Data Analysis (Determine IC₅₀) fluorescence_measurement->data_analysis

References

Thonzylamine Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of its Chemical Structure, Properties, and Pharmacological Profile

Abstract

Thonzylamine hydrochloride is a first-generation antihistamine of the ethylenediamine class, recognized for its competitive antagonism of histamine H1 receptors. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental protocols for the determination of key properties and a description of its synthesis are provided for researchers. Furthermore, the guide elucidates the mechanism of action through the histamine H1 receptor signaling pathway, visualized using a detailed diagram. This document is intended to serve as a valuable resource for scientists and professionals engaged in drug discovery and development.

Chemical Structure and Identification

This compound hydrochloride is the hydrochloride salt of this compound. Its chemical structure is characterized by a pyrimidine ring and a methoxy-substituted benzyl group linked by an ethylenediamine backbone.

Chemical Structure:

this compound Hydrochloride Chemical Structure

Table 1: Chemical Identification of this compound Hydrochloride

IdentifierValueCitation
IUPAC Name N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyrimidin-2-ylethane-1,2-diamine;hydrochloride[1]
CAS Number 63-56-9[1]
Molecular Formula C₁₆H₂₃ClN₄O[1]
SMILES CN(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CC=N2.Cl[1]
InChI Key HRYJPHOTGFERGT-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound hydrochloride is a white crystalline powder. A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound Hydrochloride

PropertyValueCitation
Molecular Weight 322.83 g/mol
Melting Point 173-176 °C
Solubility Freely soluble in water; soluble in alcohol and chloroform; practically insoluble in ether.
pKa (Strongest Basic) 8.62 (Predicted)
LogP 2.4 (Predicted)
Appearance White crystalline powder with a faint odor.
pH (2% aqueous solution) 5.1-5.7

Experimental Protocols

Synthesis of this compound Hydrochloride

A representative synthesis of this compound hydrochloride involves the reaction of 2-((p-methoxybenzyl)amino)pyrimidine with sodamide, followed by treatment with 2-(dimethylamino)ethyl chloride.

Experimental Workflow for this compound Synthesis

cluster_0 Step 1: Formation of the Sodium Salt cluster_1 Step 2: Alkylation cluster_2 Step 3: Purification and Salt Formation 2-((p-methoxybenzyl)amino)pyrimidine 2-((p-methoxybenzyl)amino)pyrimidine Toluene (reflux) Toluene (reflux) 2-((p-methoxybenzyl)amino)pyrimidine->Toluene (reflux) + Sodamide Sodamide Sodamide->Toluene (reflux) Sodium salt Sodium salt Toluene (reflux)->Sodium salt This compound (free base) This compound (free base) Sodium salt->this compound (free base) + 2-(dimethylamino)ethyl chloride 2-(dimethylamino)ethyl chloride 2-(dimethylamino)ethyl chloride Extraction with dilute HCl Extraction with dilute HCl This compound (free base)->Extraction with dilute HCl Basification Basification Extraction with dilute HCl->Basification Ether extraction Ether extraction Basification->Ether extraction Vacuum distillation Vacuum distillation Ether extraction->Vacuum distillation This compound HCl This compound HCl Vacuum distillation->this compound HCl

Caption: Synthetic route to this compound Hydrochloride.

Determination of Melting Point

The melting point of this compound hydrochloride can be determined using the capillary melting point method.

Methodology:

  • A small, finely powdered sample of this compound hydrochloride is packed into a capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Determination of Solubility

The solubility of this compound hydrochloride in various solvents can be determined using the shake-flask method.

Methodology:

  • An excess amount of this compound hydrochloride is added to a known volume of the solvent (e.g., water, ethanol, chloroform, ether) in a sealed flask.

  • The flask is agitated at a constant temperature until equilibrium is reached.

  • The solution is filtered to remove undissolved solid.

  • The concentration of this compound hydrochloride in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry.

Determination of pKa

The pKa of this compound hydrochloride can be determined by potentiometric titration.

Methodology:

  • A standard solution of this compound hydrochloride is prepared in water.

  • The solution is titrated with a standard solution of a strong base (e.g., NaOH).

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • A titration curve (pH vs. volume of titrant) is plotted.

  • The pKa is determined from the pH at the half-equivalence point.

Pharmacology

This compound is a first-generation antihistamine with anticholinergic properties. It is used for the symptomatic relief of allergic conditions such as hay fever and urticaria.

Mechanism of Action: Histamine H1 Receptor Signaling Pathway

This compound hydrochloride exerts its therapeutic effect by acting as a competitive antagonist at the histamine H1 receptor. Histamine, a key mediator in allergic reactions, normally binds to H1 receptors, which are G-protein coupled receptors (GPCRs). This binding activates the Gq alpha subunit, initiating a signaling cascade.

Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, causing the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). This signaling pathway ultimately leads to the physiological effects of histamine, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.

This compound, by blocking the binding of histamine to the H1 receptor, prevents the initiation of this signaling cascade, thereby antagonizing the effects of histamine and alleviating allergic symptoms.

cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) PKC->Response Leads to Histamine Histamine Histamine->H1R Binds to This compound This compound HCl This compound->H1R Blocks

Caption: this compound HCl antagonism of the H1 receptor pathway.

Conclusion

This compound hydrochloride remains a relevant compound for study within the field of medicinal chemistry and pharmacology. This technical guide has provided a detailed summary of its chemical and physical properties, along with methodologies for their determination. The elucidation of its mechanism of action through the histamine H1 receptor signaling pathway offers a clear understanding of its therapeutic effects. The information presented herein is intended to support further research and development efforts involving this and related antihistaminic agents.

References

Synthesis Pathway of Thonzylamine Base: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Thonzylamine, an antihistamine of the ethylenediamine class, is synthesized through a two-step process involving the formation of a sodium salt intermediate followed by an alkylation reaction. This guide provides an in-depth overview of the synthesis pathway, including a detailed experimental protocol and quantitative data derived from the foundational patent literature.

I. Overview of the Synthesis Pathway

The synthesis of this compound base proceeds via the following key steps:

  • Formation of the Sodium Salt: The synthesis begins with the deprotonation of the secondary amine in 2-(p-methoxybenzyl-amino)-pyrimidine using a strong base, typically sodium amide (NaNH₂). This reaction forms the corresponding sodium salt, an essential intermediate for the subsequent step. The reaction is typically carried out in an anhydrous, non-polar solvent such as toluene, and the completion of the salt formation is indicated by the cessation of ammonia (NH₃) evolution.

  • Alkylation: The sodium salt of 2-(p-methoxybenzyl-amino)-pyrimidine is then reacted with N,N-dimethyl-2-chloroethylamine. In this nucleophilic substitution reaction, the nitrogen anion of the pyrimidine derivative attacks the electrophilic carbon of the chloroethylamine, displacing the chloride ion and forming the this compound base. The final product is then isolated and purified.

The overall reaction is a classic example of N-alkylation of an amine, facilitated by the increased nucleophilicity of the amine upon conversion to its sodium salt.

II. Visualization of the Synthesis Pathway

The logical flow of the this compound synthesis can be visualized as a two-step process, starting from the initial reactants and proceeding through the key intermediate to the final product.

Thonzylamine_Synthesis cluster_reactants Starting Materials cluster_process Synthesis Steps cluster_products Products & Intermediates 2_p_methoxybenzyl_amino_pyrimidine 2-(p-methoxybenzyl-amino)-pyrimidine sodium_amide Sodium Amide (NaNH₂) salt_formation Step 1: Salt Formation (Deprotonation) sodium_amide->salt_formation dimethylaminoethyl_chloride N,N-dimethyl-2-chloroethylamine alkylation Step 2: Alkylation (Nucleophilic Substitution) dimethylaminoethyl_chloride->alkylation sodium_salt Sodium Salt Intermediate salt_formation->sodium_salt Toluene, Heat thonzylamine_base This compound Base alkylation->thonzylamine_base Toluene, Heat sodium_salt->alkylation

Caption: Logical workflow for the synthesis of this compound base.

III. Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound hydrochloride as described in U.S. Patent 2,465,865.[1] The synthesis of the free base is an integral part of this process before its conversion to the hydrochloride salt.

Reactant / ProductChemical FormulaMolecular Weight ( g/mol )MolesMass (g)
2-(p-methoxybenzyl-amino)-pyrimidineC₁₂H₁₃N₃O215.250.121.5
Sodium AmideNaNH₂39.010.13.9
N,N-dimethyl-2-chloroethylamineC₄H₁₀ClN107.580.110.7
This compound Hydrochloride (Final Product)C₁₆H₂₃ClN₄O322.83-25.0
Yield of this compound Hydrochloride 77.5%

IV. Experimental Protocol

The following experimental protocol is adapted from the procedure described in U.S. Patent 2,465,865 for the synthesis of 2-(p-methoxybenzyl, dimethylamino-ethyl) aminopyrimidine (this compound) and its subsequent conversion to the hydrochloride salt.[1]

Materials:

  • 2-(p-methoxybenzyl-amino)-pyrimidine (21.5 g, 0.1 mole)

  • Sodium amide (3.9 g, 0.1 mole)

  • N,N-dimethyl-2-chloroethylamine (10.7 g, 0.1 mole)

  • Toluene (anhydrous)

  • Water

  • Hydrochloric acid

  • Sodium hydroxide solution

  • Isopropyl ether

Procedure:

  • Salt Formation:

    • A mixture of 21.5 g (0.1 mole) of 2-(p-methoxybenzyl-amino)-pyrimidine and 3.9 g (0.1 mole) of sodium amide in 150 cc of dry toluene is heated in a flask equipped with a reflux condenser.

    • The mixture is refluxed until the evolution of ammonia ceases, indicating the complete formation of the sodium salt.

  • Alkylation Reaction:

    • To the resulting suspension of the sodium salt, 10.7 g (0.1 mole) of N,N-dimethyl-2-chloroethylamine is added.

    • The reaction mixture is then refluxed for an additional four hours.

  • Isolation and Purification of this compound Base:

    • After cooling, the reaction mixture is treated with 100 cc of water.

    • The toluene layer is separated and the aqueous layer is extracted with toluene.

    • The combined toluene extracts are then extracted with dilute hydrochloric acid.

    • The acidic extract is made alkaline with a sodium hydroxide solution, which causes the precipitation of the free base, 2-(p-methoxybenzyl, dimethylamino-ethyl) aminopyrimidine (this compound), as an oil.

    • The oily base is extracted with a suitable solvent, and the solvent is subsequently removed. The crude base can be purified by distillation under reduced pressure.

  • Formation of this compound Hydrochloride (Optional, for stable salt form):

    • The purified this compound base is dissolved in isopropyl ether.

    • A stream of dry hydrogen chloride gas is passed through the solution.

    • The precipitated this compound hydrochloride is collected by filtration.

    • The crude salt is then recrystallized from a suitable solvent to yield the pure product. The patent reports a yield of 25.0 g (77.5%) of the hydrochloride salt with a melting point of 173-175° C.[1]

This detailed guide provides researchers and drug development professionals with the core technical information required to understand and replicate the synthesis of this compound base. The provided pathway, quantitative data, and experimental protocol are based on established and patented chemical processes.

References

The Pharmacodynamics of First-Generation Ethylenediamine Antihistamines: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of first-generation ethylenediamine antihistamines. This class of drugs, while older, remains relevant for its potent antihistaminic effects and serves as a benchmark for the development of newer, more selective agents. This document details their mechanism of action, receptor binding profiles, and functional effects, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams.

Core Mechanism of Action: Histamine H1 Receptor Inverse Agonism

First-generation ethylenediamine antihistamines, including mepyramine (pyrilamine), tripelennamine, antazoline, and chloropyramine, exert their primary therapeutic effect by acting as inverse agonists at the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand histamine, activates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various physiological responses such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation, which are characteristic of an allergic reaction.

As inverse agonists, these antihistamines bind to the H1 receptor and stabilize it in an inactive conformation, thereby reducing its basal activity and competitively inhibiting histamine binding. This action effectively blocks the downstream signaling cascade, leading to the alleviation of allergic symptoms.

Receptor Binding Affinities

The affinity of first-generation ethylenediamine antihistamines for the histamine H1 receptor, as well as their off-target binding to other receptors, such as muscarinic acetylcholine receptors, is a key determinant of their therapeutic efficacy and side-effect profile. The binding affinities are typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

DrugReceptorTissue/SystemRadioligandKi (nM)
Mepyramine Histamine H1Bovine Cerebral Cortex[³H]mepyramine4.6
MuscarinicBovine Cerebral Cortex[³H]QNB3,600[1]
Tripelennamine Muscarinic (Hm2)Cloned Human (CHO-K1 cells)-0.27[2]
Antazoline Histamine H1---
Muscarinic---
Chloropyramine Histamine H1---
Muscarinic---

Functional Assays of Antihistaminic Activity

The in vitro and in vivo functional activities of ethylenediamine antihistamines are crucial for understanding their potency and clinical effects. Key assays include the guinea pig ileum contraction assay and the histamine-induced wheal and flare test in humans.

Guinea Pig Ileum Contraction Assay

This classic in vitro assay measures the ability of an antagonist to inhibit histamine-induced smooth muscle contraction. The potency of the antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

DrugpA2 Value
Mepyramine 9.18 - 10.15[3][4]
Tripelennamine -
Antazoline -
Chloropyramine -

pA2 values for Tripelennamine, Antazoline, and Chloropyramine from comparable guinea pig ileum assays were not found in the searched literature.

Inhibition of Histamine-Induced Wheal and Flare

This in vivo human model assesses the ability of an antihistamine to suppress the cutaneous allergic reaction induced by intradermal histamine injection. The reduction in the size of the wheal (swelling) and flare (redness) is a measure of the drug's antihistaminic effect.

Quantitative, directly comparable data for the percentage of inhibition of wheal and flare for all four ethylenediamine antihistamines from a single study were not available. However, first-generation antihistamines are well-documented to be effective in this model.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Allergic Response (Smooth Muscle Contraction, Increased Permeability) Ca_release->Response PKC->Response Antihistamine Ethylenediamine Antihistamine Antihistamine->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway and its Inhibition.

Radioligand_Binding_Assay start Start prep Prepare Cell Membranes (Expressing H1 Receptor) start->prep incubate Incubate Membranes with: 1. [³H]Radioligand (e.g., [³H]mepyramine) 2. Unlabeled Antihistamine (Test Compound) prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate measure Measure Radioactivity of Bound Ligand (Scintillation Counting) separate->measure analyze Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff Equation measure->analyze end End analyze->end

Caption: Workflow for a Radioligand Binding Assay to Determine Ki.

Guinea_Pig_Ileum_Assay start Start prep Isolate Guinea Pig Ileum and Mount in Organ Bath start->prep equilibrate Equilibrate Tissue in Physiological Solution prep->equilibrate histamine_curve Generate Histamine Concentration-Response Curve (Measure Contraction) equilibrate->histamine_curve wash Wash Tissue histamine_curve->wash incubate_antagonist Incubate with Ethylenediamine Antihistamine wash->incubate_antagonist histamine_curve_2 Generate Second Histamine Concentration-Response Curve in Presence of Antagonist incubate_antagonist->histamine_curve_2 analyze Data Analysis: - Determine EC50 Shift - Calculate pA2 Value (Schild Plot Analysis) histamine_curve_2->analyze end End analyze->end

Caption: Workflow for the Guinea Pig Ileum Contraction Assay.

Detailed Experimental Protocols

Radioligand Binding Assay for H1 and Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of ethylenediamine antihistamines for histamine H1 and muscarinic receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from bovine cerebral cortex or transfected cell lines).

  • Radioligand: [³H]mepyramine for H1 receptors; [³H]quinuclidinyl benzilate ([³H]QNB) for muscarinic receptors.

  • Unlabeled antihistamines (test compounds).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and fluid.

Protocol:

  • Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the incubation buffer.

  • Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled antihistamine. Include tubes with excess unlabeled ligand to determine non-specific binding and tubes with only radioligand and membranes for total binding.

  • Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the contents of each tube through glass fiber filters to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound ligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the unlabeled antihistamine concentration to determine the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Guinea Pig Ileum Contraction Assay

Objective: To determine the functional antagonist potency (pA2) of ethylenediamine antihistamines at the H1 receptor.

Materials:

  • Guinea pig.

  • Organ bath with an isometric transducer.

  • Physiological salt solution (e.g., Tyrode's solution), aerated with 95% O2/5% CO2 and maintained at 37°C.

  • Histamine dihydrochloride solutions.

  • Ethylenediamine antihistamine solutions.

Protocol:

  • Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum. Clean the segment and mount it in the organ bath containing the physiological salt solution.

  • Equilibration: Allow the tissue to equilibrate under a small resting tension until a stable baseline is achieved.

  • Control Concentration-Response Curve: Add histamine to the organ bath in a cumulative manner, increasing the concentration stepwise, and record the resulting contractile responses until a maximal response is achieved.

  • Washing: Thoroughly wash the tissue with fresh physiological salt solution to allow it to return to the baseline resting state.

  • Antagonist Incubation: Add a known concentration of the ethylenediamine antihistamine to the organ bath and allow it to incubate with the tissue for a predetermined period.

  • Second Concentration-Response Curve: In the presence of the antagonist, repeat the cumulative addition of histamine and record the contractile responses.

  • Data Analysis: Plot the contractile response against the logarithm of the histamine concentration for both curves. Determine the EC50 values (the concentration of histamine that produces 50% of the maximal response) for histamine alone and in the presence of the antagonist. The dose ratio (the ratio of the EC50 in the presence of the antagonist to the EC50 in its absence) is calculated. By repeating this procedure with several concentrations of the antagonist, a Schild plot can be constructed to determine the pA2 value.

Conclusion

The first-generation ethylenediamine antihistamines are potent inverse agonists of the histamine H1 receptor. Their pharmacodynamic profile is characterized by high affinity for the H1 receptor, leading to effective antagonism of histamine-mediated allergic responses. However, their clinical utility is often limited by their sedative effects, due to their ability to cross the blood-brain barrier, and anticholinergic side effects resulting from off-target binding to muscarinic receptors. A thorough understanding of their pharmacodynamics, including quantitative measures of receptor binding and functional activity, is essential for the rational design and development of new antihistamines with improved selectivity and safety profiles. This guide provides a foundational resource for researchers and professionals in the field of drug development to this end.

References

Thonzylamine: A Technical Review of its Anticholinergic and Sedative Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thonzylamine is a first-generation ethylenediamine derivative antihistamine that has been utilized in combination with other medications for the symptomatic relief of the common cold, hay fever, and other upper respiratory allergies.[1] As with many first-generation antihistamines, this compound exhibits notable anticholinergic and sedative side effects.[1] These properties stem from its interaction with muscarinic acetylcholine receptors and histamine H1 receptors in the central nervous system. This technical guide provides an in-depth analysis of the research into the anticholinergic and sedative effects of this compound, focusing on the underlying mechanisms, experimental methodologies for their evaluation, and a structured presentation of relevant data. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide will utilize illustrative data from other first-generation antihistamines to demonstrate key concepts and experimental outcomes.

Core Mechanisms of Action

This compound's pharmacological effects are primarily attributed to its antagonism of two key receptor types:

  • Histamine H1 Receptors: By competitively inhibiting the binding of histamine to H1 receptors, this compound mitigates the classic allergic responses, such as vasodilation, increased vascular permeability, and itching.[1] Its sedative effects are a direct consequence of its ability to cross the blood-brain barrier and block H1 receptors in the central nervous system (CNS).[2] Histaminergic neurons in the tuberomammillary nucleus of the hypothalamus play a crucial role in maintaining wakefulness, and their inhibition by first-generation antihistamines leads to sedation.[3]

  • Muscarinic Acetylcholine Receptors: this compound also acts as an antagonist at muscarinic acetylcholine receptors. This anticholinergic activity is responsible for side effects such as dry mouth, blurred vision, urinary retention, and constipation. The interaction with muscarinic receptors, particularly the M1 subtype, within the CNS can also contribute to cognitive impairment and drowsiness.

Quantitative Analysis of Receptor Binding and Antagonist Potency

The affinity of a drug for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. The functional potency of an antagonist is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

Table 1: Illustrative Histamine H1 Receptor Binding Affinities (Ki) of First-Generation Antihistamines

AntihistamineReceptor SourceRadioligandKi (nM)Reference
DiphenhydramineHuman H1 Receptor[3H]pyrilamine3.1
ChlorpheniramineBovine Cerebral Cortex[3H]pyrilamine1.4
PromethazineBovine Cerebral Cortex[3H]pyrilamine0.8

Table 2: Illustrative Muscarinic Receptor Binding Affinities (Ki) of First-Generation Antihistamines

AntihistamineReceptor SourceRadioligandKi (nM)Reference
DiphenhydramineBovine Cerebral Cortex[3H]quinuclidinyl benzilate130
PromethazineBovine Cerebral Cortex[3H]quinuclidinyl benzilate22
CyproheptadineBovine Cerebral Cortex[3H]quinuclidinyl benzilate9.0

Experimental Protocols

The investigation of anticholinergic and sedative effects of compounds like this compound involves a combination of in vitro and in vivo experimental approaches.

In Vitro Assays for Anticholinergic Activity

1. Radioligand Binding Assay for Muscarinic Receptor Affinity:

This assay directly measures the affinity of a test compound for muscarinic receptors.

  • Objective: To determine the inhibition constant (Ki) of the test compound for muscarinic receptor subtypes (M1-M5).

  • Materials:

    • Membrane preparations from tissues or cells expressing muscarinic receptors (e.g., bovine cerebral cortex, cultured cells transfected with specific receptor subtypes).

    • A radiolabeled muscarinic antagonist (e.g., [3H]quinuclidinyl benzilate ([3H]QNB) or [3H]N-methylscopolamine ([3H]NMS)).

    • The test compound (e.g., this compound) at various concentrations.

    • Incubation buffer, glass fiber filters, and a scintillation counter.

  • Procedure:

    • Incubate the membrane preparation with a fixed concentration of the radioligand in the presence of varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Assay for Cholinergic Antagonism (Schild Analysis):

This assay assesses the functional potency of an antagonist by measuring its ability to inhibit the response of a tissue to a cholinergic agonist.

  • Objective: To determine the pA2 value of the test compound.

  • Materials:

    • Isolated tissue preparations containing smooth muscle with muscarinic receptors (e.g., guinea pig ileum, rat urinary bladder).

    • A cholinergic agonist (e.g., acetylcholine, carbachol).

    • The test compound (e.g., this compound) at various concentrations.

    • An organ bath setup with a force transducer to measure muscle contraction.

  • Procedure:

    • Mount the isolated tissue in an organ bath containing a physiological salt solution.

    • Generate a cumulative concentration-response curve for the cholinergic agonist.

    • Wash the tissue and allow it to recover.

    • Incubate the tissue with a fixed concentration of the test compound (antagonist).

    • Generate a second cumulative concentration-response curve for the agonist in the presence of the antagonist.

    • Repeat steps 3-5 with increasing concentrations of the antagonist.

    • Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) for each antagonist concentration.

    • Construct a Schild plot (log(dose ratio - 1) vs. log[antagonist concentration]). The x-intercept of the regression line provides the pA2 value.

In Vivo and Clinical Assessment of Sedative Effects

1. Animal Models of Sedation:

Various behavioral tests in rodents are used to screen for the sedative properties of drugs.

  • Objective: To assess the sedative-hypnotic effects of the test compound.

  • Examples of Assays:

    • Locomotor Activity Test: Measures the reduction in spontaneous movement in an open field.

    • Rota-rod Test: Assesses motor coordination and impairment.

    • Potentiation of Hypnotics: Measures the ability of the test compound to prolong the sleeping time induced by a hypnotic agent like pentobarbital.

2. Human Psychomotor and Cognitive Performance Tests:

These tests are crucial for quantifying the sedative effects of antihistamines in a clinical setting.

  • Objective: To objectively measure the impairment of cognitive and psychomotor functions.

  • Examples of Tests:

    • Critical Flicker Fusion Test (CFFT): Measures CNS arousal.

    • Choice Reaction Time (CRT): Assesses attention and sensorimotor speed.

    • Digit Symbol Substitution Test (DSST): Evaluates cognitive function, including attention and processing speed.

    • Tracking Tasks: Measure hand-eye coordination.

3. Subjective Sedation Scales:

Self-reported measures are used to gauge the subject's perception of sleepiness.

  • Objective: To subjectively quantify the level of sedation.

  • Examples of Scales:

    • Stanford Sleepiness Scale (SSS): A 7-point scale where subjects rate their level of sleepiness.

    • Visual Analog Scale (VAS) for Sedation: A continuous line where subjects mark their perceived level of sleepiness between "not at all sleepy" and "extremely sleepy".

4. Positron Emission Tomography (PET) Imaging of H1 Receptor Occupancy:

PET is a powerful neuroimaging technique that allows for the direct in vivo quantification of receptor occupancy in the human brain.

  • Objective: To measure the percentage of histamine H1 receptors in the brain that are occupied by the test compound at a given dose.

  • Methodology:

    • A radiolabeled ligand for the H1 receptor (e.g., [11C]doxepin) is administered intravenously to the subject.

    • The distribution of the radioligand in the brain is measured using a PET scanner.

    • A baseline scan is performed without the test drug.

    • The test compound is administered, and a second PET scan is performed at the time of expected peak plasma concentration.

    • The H1 receptor occupancy is calculated by comparing the binding potential of the radioligand in the baseline and post-drug scans.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Anticholinergic_Signaling_Pathway cluster_receptor Muscarinic Receptor (M1/M3) cluster_gprotein G-protein Signaling cluster_second_messengers Second Messengers cluster_downstream Downstream Effects M_Receptor Muscarinic Receptor Gq Gq M_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Acetylcholine Acetylcholine Acetylcholine->M_Receptor Binds & Activates This compound This compound (Antagonist) This compound->M_Receptor Blocks

Anticholinergic Signaling Pathway Blockade by this compound.

Sedative_Signaling_Pathway cluster_neuron Histaminergic Neuron (TMN) cluster_receptor Postsynaptic Neuron (Cortex) cluster_downstream Cellular Effects Histamine_Neuron Histaminergic Neuron Histamine Histamine Histamine_Neuron->Histamine Releases H1_Receptor H1 Receptor Neuronal_Excitation Neuronal Excitation H1_Receptor->Neuronal_Excitation Promotes Wakefulness Wakefulness Neuronal_Excitation->Wakefulness Maintains Histamine->H1_Receptor Binds & Activates This compound This compound (Antagonist) This compound->H1_Receptor Blocks

Mechanism of this compound-Induced Sedation via H1 Receptor Blockade.

Experimental_Workflow_Anticholinergic cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Data Analysis & Potency Determination Binding_Assay->Data_Analysis Functional_Assay Functional Antagonism Assay (Determine pA2) Functional_Assay->Data_Analysis Animal_Models Animal Models (e.g., Inhibition of Salivation) Human_Studies Human Clinical Trials (Measure Dry Mouth, etc.) Animal_Models->Human_Studies Conclusion Conclusion on Anticholinergic Profile Human_Studies->Conclusion Start Start Start->Binding_Assay Start->Functional_Assay Data_Analysis->Animal_Models

Experimental Workflow for Assessing Anticholinergic Activity.

Experimental_Workflow_Sedative cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment H1_Binding H1 Receptor Binding Assay (Determine Ki) Animal_Behavior Animal Behavioral Models (e.g., Locomotor Activity) H1_Binding->Animal_Behavior Psychomotor_Tests Psychomotor & Cognitive Tests Animal_Behavior->Psychomotor_Tests Subjective_Scales Subjective Sedation Scales Psychomotor_Tests->Subjective_Scales PET_Imaging PET Imaging of H1 Receptor Occupancy Subjective_Scales->PET_Imaging Data_Integration Data Integration & Sedative Profile PET_Imaging->Data_Integration Start Start Start->H1_Binding Conclusion Conclusion on Sedative Liability Data_Integration->Conclusion

Experimental Workflow for Assessing Sedative Effects.

Conclusion

This compound, as a first-generation antihistamine, possesses significant anticholinergic and sedative properties due to its antagonism of muscarinic and histamine H1 receptors, respectively. While specific quantitative binding and potency data for this compound are scarce in the available literature, the established methodologies for characterizing these effects in other antihistamines provide a robust framework for its evaluation. Radioligand binding assays and functional antagonism studies are essential for quantifying its anticholinergic profile, while a combination of animal behavioral models, human psychomotor and cognitive tests, subjective scales, and advanced neuroimaging techniques like PET is necessary to fully characterize its sedative liability. A comprehensive understanding of these properties is critical for the safe and effective use of this compound-containing products and for the development of new antihistamines with improved safety profiles. Further research to generate specific quantitative data for this compound would be invaluable for a more complete risk-benefit assessment.

References

A Comprehensive Technical Guide to Thonzylamine Hydrochloride: Molecular Formula, Weight, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core molecular and physical characteristics of Thonzylamine hydrochloride (CAS Number: 63-56-9).[1][2] An antihistamine and anticholinergic agent, this compound hydrochloride has been utilized in pharmaceutical formulations for its therapeutic effects.[3][4][5] This document consolidates key quantitative data, outlines a cited experimental protocol for its synthesis, and presents a visual representation of its chemical synthesis workflow.

Core Chemical and Physical Data

This compound hydrochloride is a white crystalline powder with a faint odor. It is characterized by its solubility in water, alcohol, and chloroform. The following table summarizes its key quantitative properties, providing a foundational dataset for research and development activities.

PropertyValue
Molecular Formula C₁₆H₂₃ClN₄O or C₁₆H₂₂N₄O·HCl
Molecular Weight 322.83 g/mol
Monoisotopic Mass 322.1560391 Da
CAS Registry Number 63-56-9
IUPAC Name N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyrimidin-2-ylethane-1,2-diamine;hydrochloride
Melting Point 173-176 °C
pH (2% aqueous solution) 5.1 - 5.7
Percent Composition C: 59.53%, H: 7.18%, Cl: 10.98%, N: 17.35%, O: 4.96%

Experimental Protocol: Chemical Synthesis

A documented method for the preparation of this compound involves the reaction of the sodium salt of 2-(p-methoxybenzyl)aminopyrimidine with N,N-dimethyl-2-chloroethylamine. This synthesis is detailed in U.S. Patent 2,465,865.

Methodology:

  • Formation of the Sodium Salt: The initial step involves the preparation of the sodium salt of 2-(p-methoxybenzyl)aminopyrimidine. This is typically achieved by reacting 2-(p-methoxybenzyl)aminopyrimidine with a strong sodium-containing base, such as sodium amide or sodium hydride, in an appropriate inert solvent. The hydrogen on the secondary amine is abstracted, forming the sodium salt.

  • Nucleophilic Substitution Reaction: The resulting sodium salt of 2-(p-methoxybenzyl)aminopyrimidine is then treated with N,N-dimethyl-2-chloroethylamine. The anionic nitrogen of the sodium salt acts as a nucleophile, attacking the electrophilic carbon of the chloroethylamine and displacing the chloride ion.

  • Formation of this compound Free Base: This substitution reaction yields the free base form of this compound, which exists as an oily liquid.

  • Conversion to Hydrochloride Salt: To obtain the stable, crystalline hydrochloride salt, the this compound free base is dissolved in a suitable organic solvent and treated with hydrochloric acid (HCl). The acid-base reaction results in the precipitation of this compound hydrochloride, which can then be isolated and purified through standard techniques such as filtration and recrystallization.

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow of the chemical synthesis of this compound hydrochloride as described in the experimental protocol.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Salt Formation A 2-(p-methoxybenzyl)aminopyrimidine B Strong Sodium Base (e.g., NaNH₂) C Sodium Salt of Reactant A->C + D N,N-dimethyl-2-chloroethylamine E This compound (Free Base) C->E + F Hydrochloric Acid (HCl) G This compound Hydrochloride E->G +

Caption: Synthesis workflow for this compound Hydrochloride.

References

Crystallographic Analysis of Thonzylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystallographic data and experimental protocols for Thonzylamine hydrochloride (C₁₆H₂₃N₄O⁺·Cl⁻). The information presented is compiled from a definitive single-crystal X-ray diffraction study, offering crucial structural insights for researchers in pharmacology and drug development. This compound is an antihistamine and anticholinergic agent, and understanding its three-dimensional structure is fundamental for correlating its molecular conformation with its biological activity.[1][2]

Crystallographic Data Summary

The crystallographic data for this compound hydrochloride has been determined through single-crystal X-ray analysis.[1] The compound crystallizes in the orthorhombic system, and the structure was solved using the heavy-atom method.[1] Key quantitative data are summarized in the table below for clear reference and comparison.

ParameterValue
Chemical Formula C₁₆H₂₃N₄O⁺·Cl⁻
Molecular Weight (Mr) 322.84
Crystal System Orthorhombic
Space Group Pca2₁
Unit Cell Dimensions
a9.916(3) Å
b15.722(3) Å
c10.840(8) Å
Unit Cell Volume (V) 1690(2) ų
Molecules per Unit Cell (Z) 4
Calculated Density (Dx) 1.27 Mg m⁻³
Radiation Wavelength (λ) 0.71073 Å (Mo Kα)
Absorption Coefficient (μ) 0.231 mm⁻¹
Temperature (T) 293(1) K
Final R-factor 0.042 for 2218 observed reflections

Experimental Protocols

The following sections detail the methodologies employed in the crystallographic study of this compound hydrochloride.[1]

Crystal Growth

Colorless crystals of this compound hydrochloride were grown from a methanol solution by slow evaporation at room temperature. A suitable crystal for data collection, with approximate dimensions of 0.45 x 0.32 x 0.70 mm, was obtained by cutting a larger plate.

Data Collection

The crystallographic data were collected at 293 K. Of the 2578 unique reflections measured, 2218 with I > 3σ(I) were considered observed and were used in the subsequent structure solution and refinement calculations.

Structure Solution and Refinement

The crystal structure was solved by the heavy-atom method. The initial positions of the chloride ion were determined from a three-dimensional Patterson synthesis. The coordinates of the non-hydrogen atoms were then located from a subsequent Fourier map.

Hydrogen atoms were included in the refinement at geometrically idealized positions (C-H and N-H distances of 0.95 Å) with an overall isotropic temperature factor. The refinement process converged with a final R-factor of 0.042 and a weighted R-factor (wR) of 0.061. The cation is protonated at the terminal dimethylamino group and forms a hydrogen bond with the chloride ion (N···Cl distance of 3.031(3) Å).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from sample preparation to the final determination of the crystal structure.

Crystallography_Workflow cluster_prep Sample Preparation cluster_data X-ray Diffraction cluster_structure Structure Determination Crystallization Crystallization from Methanol Crystal_Selection Crystal Selection & Mounting (0.45x0.32x0.70 mm) Crystallization->Crystal_Selection Data_Collection Data Collection (293 K, Mo Kα radiation) Crystal_Selection->Data_Collection Mounted Crystal Data_Processing Data Processing (2218 observed reflections) Data_Collection->Data_Processing Patterson Patterson Synthesis (Locate Cl⁻ ion) Data_Processing->Patterson Processed Data Fourier Fourier Map (Locate non-H atoms) Patterson->Fourier Refinement Structure Refinement (R = 0.042) Fourier->Refinement Final_Structure Final Crystallographic Model Refinement->Final_Structure Final Model

Workflow for this compound Hydrochloride Crystallography.

References

A Comprehensive Technical Guide to the Solubility of Thonzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the solubility of thonzylamine in various aqueous and organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles quantitative solubility data, details relevant experimental methodologies, and illustrates the underlying mechanism of action through signaling pathway diagrams.

Introduction to this compound

This compound is a first-generation antihistamine and anticholinergic agent.[1] It functions by competing with histamine for binding at H1-receptor sites on effector cells.[1][2] This action helps to reduce symptoms associated with allergic reactions, such as nasal congestion, runny nose, and sneezing.[1] this compound is typically available in combination with other drugs for the relief of symptoms associated with the common cold, hay fever, or other upper respiratory allergies.[1] It is commonly formulated as a hydrochloride salt, this compound hydrochloride, to improve its stability and solubility in aqueous solutions.

Quantitative Solubility Data

The solubility of a drug is a critical physicochemical property that influences its absorption, distribution, and overall bioavailability. The following tables summarize the available quantitative and qualitative solubility data for this compound and its hydrochloride salt in various solvents.

Table 1: Solubility of this compound
SolventSolubilityTemperatureReference
Water5.441 g/L37.5 °C
WaterModerate solubilityNot specified
Water (Predicted)0.733 mg/mLNot specified
MethanolSlightly solubleNot specified
DMSOSlightly solubleNot specified
Organic SolventsMore soluble than in waterNot specified

Note: this compound base appears as an oily liquid.

Table 2: Solubility of this compound Hydrochloride
SolventSolubilitypH (2% aqueous solution)Reference
WaterVery soluble5.0 - 6.0
WaterWater soluble5.1 - 5.7
EthanolFreely soluble (1:6)Not specified
ChloroformFreely soluble (1:4)Not specified
EtherPractically insolubleNot specified
BenzenePractically insolubleNot specified
DMSOSlightly solubleNot specified

Note: this compound hydrochloride is a white, crystalline powder with a faint odor.

Experimental Protocols for Solubility Determination

The determination of drug solubility is a fundamental aspect of pre-formulation studies. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Principle: An excess amount of the solid drug is added to a known volume of the solvent. The mixture is then agitated until equilibrium is reached, meaning the solution is saturated and the concentration of the dissolved drug is constant. The concentration of the solute in the filtered solution is then determined by a suitable analytical method.

Detailed Methodology:

  • Preparation: Add an excess amount of this compound or this compound hydrochloride to a vial containing a precise volume of the desired solvent (e.g., water, ethanol, buffer solution of a specific pH). The excess solid should be visually apparent.

  • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is commonly achieved by centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.45 µm PTFE).

  • Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or spectrofluorimetry.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported as the equilibrium solubility, typically in units of mg/mL or g/L.

G cluster_workflow Experimental Workflow: Shake-Flask Solubility prep 1. Preparation Add excess this compound to solvent equil 2. Equilibration Agitate at constant temperature (24-72h) prep->equil sep 3. Phase Separation Centrifuge and filter the suspension equil->sep quant 4. Quantification Analyze filtrate concentration (e.g., HPLC) sep->quant calc 5. Calculation Determine solubility (mg/mL) quant->calc

Caption: Workflow for the shake-flask solubility determination method.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by acting as an antagonist at the histamine H1 receptor.

Histamine H1 Receptor Signaling:

Histamine is a key mediator in allergic responses. When released from mast cells or basophils, it binds to H1 receptors located on various cells, including smooth muscle and endothelial cells. This binding activates a Gq/11 protein-coupled signaling cascade. The activated G-protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological effects of an allergic response, such as vasodilation, increased vascular permeability, and smooth muscle contraction.

This compound's Role:

This compound competitively and reversibly binds to the H1 receptor, preventing histamine from binding and activating the downstream signaling pathway. By blocking the receptor, this compound effectively inhibits the cellular responses to histamine, thereby alleviating the symptoms of allergy.

G cluster_pathway This compound Mechanism of Action at the H1 Receptor Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds & Activates This compound This compound This compound->H1R Competitively Binds Gq11 Gq/11 Protein H1R->Gq11 Activates Block Antagonism (Blockade) H1R->Block PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Allergic Response (Vasodilation, etc.) Ca->Response PKC->Response

Caption: this compound antagonizes the histamine H1 receptor signaling pathway.

References

Spectroscopic Profile of Thonzylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Thonzylamine, a first-generation antihistamine. The following sections detail its characteristics under various spectroscopic techniques, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers and professionals involved in the development, analysis, and quality control of pharmaceutical products containing this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 1: UV-Vis Spectroscopic Data for a this compound Reaction Product

AnalyteWavelength of Maximum Absorption (λmax)
Orange-yellow product of this compound hydrochloride with dicyclohexylcarbodiimide and dimethylbarbituric acid492 nm[1]
Experimental Protocol: UV-Vis Spectrophotometry (Hypothetical)

This protocol outlines a general procedure for obtaining the UV-Vis spectrum of this compound hydrochloride.

Objective: To determine the wavelength of maximum absorption (λmax) of this compound hydrochloride in a suitable solvent.

Materials:

  • This compound hydrochloride reference standard

  • Methanol (spectroscopic grade)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solution: Accurately weigh approximately 10 mg of this compound hydrochloride reference standard and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL.

  • Working Standard Solution: Dilute 10 mL of the stock solution to 100 mL with methanol to get a working standard solution of 10 µg/mL.

  • Spectrophotometric Analysis:

    • Use methanol as the blank.

    • Record the UV absorption spectrum of the working standard solution from 200 to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis Start Weigh this compound HCl Dissolve Dissolve in Methanol (Stock) Start->Dissolve Dilute Dilute to Working Solution Dissolve->Dilute Scan Scan Spectrum (200-400 nm) Dilute->Scan Blank Prepare Methanol Blank Blank->Scan Identify Identify λmax Scan->Identify

Diagram 1: Workflow for UV-Vis Spectroscopic Analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of this compound hydrochloride exhibits characteristic absorption bands corresponding to its various structural features.

Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data for this compound Hydrochloride

TechniqueData Available
FTIR (KBr Wafer)A reference spectrum is available, however a detailed peak list is not provided in the search results.
Experimental Protocol: FTIR Spectroscopy

This protocol describes a standard method for acquiring an FTIR spectrum of a solid sample like this compound hydrochloride using the KBr pellet technique.

Objective: To obtain the FTIR spectrum of this compound hydrochloride to identify its characteristic functional groups.

Materials:

  • This compound hydrochloride reference standard

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet):

    • Thoroughly dry the KBr powder to remove any moisture.

    • Grind 1-2 mg of this compound hydrochloride with approximately 200 mg of KBr in the agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the mixture to the pellet press die.

    • Apply pressure to form a thin, transparent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Process the spectrum to identify the wavenumbers of the absorption bands.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Spectral Acquisition Start Grind this compound HCl with KBr Press Press into a Pellet Start->Press Sample Acquire Sample Spectrum Press->Sample Background Acquire Background Spectrum Background->Sample Process Process Sample->Process Process Spectrum

Diagram 2: Experimental Workflow for FTIR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 3: ¹H NMR Spectroscopic Data for this compound Hydrochloride

NucleusInstrumentData Available
¹HVarian A-60DA reference spectrum is available, but a detailed list of chemical shifts and coupling constants is not provided in the search results.

Table 4: ¹³C NMR Spectroscopic Data for this compound

NucleusData Available
¹³CA reference spectrum is available for the free base, this compound, but a detailed list of chemical shifts is not provided in the search results.
Experimental Protocol: NMR Spectroscopy

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound hydrochloride.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound hydrochloride for structural elucidation.

Materials:

  • This compound hydrochloride reference standard

  • Deuterated solvent (e.g., Deuterium oxide - D₂O, or DMSO-d₆)

  • NMR tubes (5 mm diameter)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound hydrochloride in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse sequence).

    • Process the raw data (Fourier transform, phase correction, baseline correction, and integration).

    • Reference the spectrum to the residual solvent peak or an internal standard.

  • ¹³C NMR Acquisition:

    • Following ¹H NMR, switch the spectrometer to the ¹³C channel.

    • Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process and reference the spectrum similarly to the ¹H spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve this compound HCl in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock & Shim Transfer->Lock Acquire_H1 Acquire ¹H Spectrum Lock->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Acquire_H1->Acquire_C13 Process_H1 Process ¹H Data Acquire_H1->Process_H1 Process_C13 Process ¹³C Data Acquire_C13->Process_C13

Diagram 3: General Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 5: Mass Spectrometry Data for this compound

TechniqueIonization ModeKey Fragments (m/z)
GC-MSElectron Ionization (EI)121.0 (base peak), 58.0, 72.0, 71.0, 215.0
Experimental Protocol: Mass Spectrometry (Hypothetical)

This protocol outlines a general method for the analysis of this compound by mass spectrometry.

Objective: To determine the mass-to-charge ratio of the molecular ion and characteristic fragment ions of this compound.

Materials:

  • This compound reference standard

  • Suitable solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., coupled with Gas Chromatography - GC-MS, or with a direct infusion source)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile solvent.

  • Mass Spectrometric Analysis:

    • For GC-MS: Inject the sample into the GC, which separates the components before they enter the mass spectrometer. The mass spectrometer is operated in electron ionization (EI) mode.

    • For Direct Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

    • Acquire the mass spectrum over an appropriate mass range.

    • Analyze the spectrum to identify the molecular ion peak and the major fragment ions.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis Dissolve Dissolve this compound in Volatile Solvent Introduction Introduce Sample (GC or Direct Infusion) Dissolve->Introduction Ionization Ionize Sample (e.g., EI, ESI) Introduction->Ionization Detection Detect Ions (m/z) Ionization->Detection Analysis Analysis Detection->Analysis Analyze Spectrum

Diagram 4: Workflow for Mass Spectrometric Analysis.

Signaling Pathways

Information regarding the specific signaling pathways of this compound is not available in the provided search results. As a first-generation H1 receptor antagonist, its primary mechanism of action is the competitive blockade of histamine H1 receptors.

Disclaimer: The experimental protocols provided are general guidelines and may require optimization based on the specific instrumentation and analytical requirements. The spectroscopic data presented is based on publicly available information and may not be exhaustive.

References

An In-depth Technical Guide on the Muscarinic Acetylcholine Receptor Binding Affinity of Thonzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: A comprehensive analysis of Thonzylamine's interaction with muscarinic acetylcholine receptors, including binding affinity, experimental protocols, and associated signaling pathways.

Executive Summary

This compound is a first-generation antihistamine that primarily acts as an antagonist at histamine H1 receptors. In addition to its antihistaminergic effects, it is recognized for its anticholinergic (or parasympatholytic) properties, which are attributed to its interaction with muscarinic acetylcholine receptors (mAChRs).[1][2] This guide provides a detailed examination of the binding affinity of this compound for the five subtypes of muscarinic receptors (M1-M5). While direct quantitative binding studies for this compound are not extensively available in peer-reviewed literature, this document synthesizes the available information, presents data from structurally related first-generation antihistamines to provide context, details the experimental methodologies for determining such affinities, and visualizes the relevant signaling pathways.

Introduction to this compound and Muscarinic Receptors

This compound is an ethylenediamine derivative antihistamine used for the symptomatic relief of allergic conditions such as rhinitis.[1] Its therapeutic action is primarily mediated through the blockade of histamine H1 receptors. However, like many first-generation antihistamines, this compound exhibits off-target effects, including sedation and anticholinergic symptoms like dry mouth and blurred vision. These side effects are a direct consequence of its interaction with central and peripheral muscarinic acetylcholine receptors.[3][4]

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. They are integral to a wide range of physiological functions, including smooth muscle contraction, heart rate regulation, and glandular secretions. There are five distinct subtypes of muscarinic receptors (M1-M5), each with a unique tissue distribution and signaling mechanism.

  • M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

  • M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) and modulation of ion channels.

Understanding the binding affinity of this compound for each muscarinic receptor subtype is crucial for a comprehensive pharmacological profiling of the drug, predicting its side-effect profile, and guiding the development of more selective antihistamines.

Quantitative Binding Affinity Data

As of the latest literature review, specific quantitative binding affinity data (such as Kᵢ, IC₅₀, or pKᵢ values) for this compound at the five human muscarinic receptor subtypes (M1-M5) have not been published. DrugBank lists this compound as an antagonist for all five muscarinic receptor subtypes, but explicitly notes that no binding studies have been performed.

To provide a relevant framework for understanding the potential muscarinic receptor affinity of this compound, the following table summarizes the available data for other first-generation antihistamines with known anticholinergic properties. These compounds share structural similarities with this compound and their interaction with muscarinic receptors has been quantitatively assessed.

CompoundReceptor SubtypepA₂Kᵢ (nM)Assay TypeSource
Diphenhydramine M36.2-Functional Assay (Inhibition of carbachol-induced contraction)
Hydroxyzine M34.8-Functional Assay (Inhibition of carbachol-induced contraction)
Promethazine Muscarinic (non-selective)-5.0 - 38Radioligand Binding Assay
Cyproheptadine Muscarinic (non-selective)-5.0 - 38Radioligand Binding Assay
Clemastine Muscarinic (non-selective)-5.0 - 38Radioligand Binding Assay

Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA₂ value indicates a higher antagonist potency. Kᵢ represents the inhibition constant and a lower Kᵢ value indicates a higher binding affinity.

Experimental Protocols

The determination of a compound's binding affinity for muscarinic receptors is typically achieved through in vitro radioligand binding assays. Below is a detailed methodology for a competitive binding assay, which is a standard procedure to determine the inhibitory constant (Kᵢ) of an unlabeled compound like this compound.

Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Kᵢ) of this compound for each of the five human muscarinic receptor subtypes (M1-M5) expressed in a stable cell line.

Materials:

  • Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test Compound: this compound hydrochloride.

  • Reference Compound: Atropine (for determination of non-specific binding).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Filtration Plates: 96-well filter plates with glass fiber filters.

  • Scintillation Cocktail.

  • Liquid Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Culture the specific receptor-expressing cells to a high density.

    • Harvest the cells and resuspend the cell pellet in ice-cold assay buffer.

    • Homogenize the cells using a Dounce or polytron homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

    • Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in triplicate:

      • Assay Buffer

      • A fixed concentration of [³H]-NMS (typically at its Kₔ value).

      • A range of concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁴ M).

      • Membrane preparation (e.g., 20-50 µg of protein).

    • For Total Binding wells, omit the this compound.

    • For Non-specific Binding wells, add a high concentration of atropine (e.g., 1 µM) instead of this compound.

  • Incubation:

    • Incubate the plates at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Terminate the assay by rapid filtration of the well contents through the filter plates using a vacuum manifold.

    • Wash the filters multiple times with ice-cold assay buffer to separate the bound from the free radioligand.

  • Quantification:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling cascades associated with muscarinic acetylcholine receptors.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum mAChR (M1, M3, M5) mAChR (M1, M3, M5) Gq Gq mAChR (M1, M3, M5)->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 ER ER Ca2+ Store IP3->ER binds to receptor PKC PKC DAG->PKC activates Cellular Response Cellular Response PKC->Cellular Response phosphorylates targets Ca2+ Ca2+ Ca2+->PKC activates ER->Ca2+ releases Acetylcholine Acetylcholine Acetylcholine->mAChR (M1, M3, M5)

Caption: Gq-protein coupled signaling pathway for M1, M3, and M5 muscarinic receptors.

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mAChR (M2, M4) mAChR (M2, M4) Gi Gi mAChR (M2, M4)->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates Cellular Response Cellular Response PKA->Cellular Response phosphorylates targets Acetylcholine Acetylcholine Acetylcholine->mAChR (M2, M4)

Caption: Gi-protein coupled signaling pathway for M2 and M4 muscarinic receptors.

Experimental Workflow

The following diagram outlines the workflow for a competitive radioligand binding assay.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell Culture Cell Culture Membrane Prep Membrane Prep Cell Culture->Membrane Prep Assay Setup Assay Setup Membrane Prep->Assay Setup Reagent Prep Reagent Prep Reagent Prep->Assay Setup Incubation Incubation Assay Setup->Incubation Filtration Filtration Incubation->Filtration Quantification Quantification Filtration->Quantification Data Processing Data Processing Quantification->Data Processing Curve Fitting Curve Fitting Data Processing->Curve Fitting Ki Calculation Ki Calculation Curve Fitting->Ki Calculation

Caption: Workflow diagram for a competitive radioligand binding assay.

Conclusion

This compound, a first-generation antihistamine, is known to possess anticholinergic activity, indicating an interaction with muscarinic acetylcholine receptors. While direct quantitative binding data for this compound at the five muscarinic receptor subtypes are currently unavailable, the pharmacological profile of structurally similar first-generation antihistamines suggests that this compound likely acts as an antagonist with varying affinities across the M1-M5 subtypes. The anticholinergic side effects associated with this compound are a clinical manifestation of this muscarinic receptor blockade.

The experimental protocols detailed in this guide provide a robust framework for the future determination of this compound's specific binding affinities. Such data would be invaluable for a more complete understanding of its pharmacological profile and for guiding the development of next-generation antihistamines with improved selectivity and reduced side effects. The visualization of the muscarinic receptor signaling pathways and the experimental workflow offers a clear and concise overview for researchers in the field. Further investigation into the direct binding of this compound to muscarinic receptors is warranted to fill the current knowledge gap.

References

The Historical Development of Neohetramine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The mid-20th century marked a pivotal era in pharmacotherapy, particularly with the advent of antihistamines to manage allergic diseases. Among the pioneering compounds was Neohetramine (Thonzylamine), a first-generation antihistamine belonging to the ethylenediamine class. It was one of the early drugs developed to competitively block the effects of histamine at the H1 receptor, offering relief from the symptoms of allergic rhinitis and other hypersensitivity reactions.[1][2] This technical guide delves into the historical development of Neohetramine, presenting its synthesis, mechanism of action, the experimental methodologies used for its characterization, and its pharmacological profile.

Discovery and Synthesis

Neohetramine was developed in the late 1940s, a period of intensive research into histamine antagonists. Seminal pharmacological studies characterizing the compound were published between 1947 and 1949 by researchers such as J.V. Scudi, J.F. Reinhard, and N.B. Dreyer.[3][4][5] These early investigations established its efficacy as a potent antihistaminic agent. A United States patent for the synthesis of this compound was granted in 1949 to H. L. Friedman and A. V. Tolstouhov.

Chemical Synthesis

This compound, or N,N-Dimethyl-N'-(4-methoxybenzyl)-N'-(2-pyrimidinyl)ethane-1,2-diamine, is synthesized through a straightforward chemical process. The synthesis involves the reaction of the sodium salt of 2-(4-methoxybenzyl)aminopyrimidine with N,N-dimethyl-2-chloroethylamine. This reaction results in the formation of the final this compound product, which typically appears as an oily liquid.

Mechanism of Action

Neohetramine functions as a selective antagonist of the histamine H1 receptor. More modern interpretations of H1 receptor pharmacology classify such drugs as inverse agonists rather than true neutral antagonists. This means they not only block the binding of the agonist (histamine) but also reduce the receptor's basal, constitutive activity.

Histamine H1 Receptor Signaling

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq alpha subunit. This activation initiates a downstream signaling cascade:

  • Gq Activation : The activated Gq protein stimulates the enzyme phospholipase C (PLC).

  • IP3 and DAG Production : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release : IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

  • PKC Activation : The increase in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC).

  • Cellular Response : Activated PKC phosphorylates various cellular proteins, leading to the physiological responses associated with allergy, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.

Neohetramine competitively binds to the H1 receptor, preventing histamine from initiating this cascade and thereby mitigating allergic symptoms.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Neohetramine Neohetramine (Antagonist) Neohetramine->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Ca2->PKC Activates Response Allergic Response (Smooth Muscle Contraction, Vascular Permeability) PKC->Response Leads to Ileum_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Isolate Guinea Pig Ileum Segment P2 Mount Tissue in Organ Bath P1->P2 P3 Equilibrate for 30 minutes P2->P3 E1 Establish Histamine Dose-Response Curve (Control) P3->E1 E2 Wash Tissue E1->E2 A1 Record Contractions (Kymograph) E1->A1 E3 Incubate with Neohetramine E2->E3 E4 Repeat Histamine Dose-Response Curve E3->E4 E4->A1 A2 Measure Rightward Shift of Dose-Response Curve A1->A2 A3 Calculate Potency (pA2 value) A2->A3 Wheal_Flare_Workflow start Start admin Administer Neohetramine or Placebo to Subjects start->admin wait Wait for Drug Absorption admin->wait challenge Perform Skin Prick Test with Histamine & Saline wait->challenge measure Measure Wheal and Flare Size after 15-20 min challenge->measure compare Compare Responses (Drug vs. Placebo) measure->compare end Determine In Vivo Efficacy compare->end

References

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of Thonzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Thonzylamine. The method utilizes a C18 column with isocratic elution and UV detection, providing a rapid and accurate means of quantifying this compound in bulk material or pharmaceutical formulations. The method has been validated according to ICH guidelines to ensure performance in terms of linearity, accuracy, precision, and sensitivity.

Introduction

This compound is a first-generation antihistamine characterized by its ethylenediamine derivative structure. It is used to treat allergic conditions such as rhinitis and urticaria. Accurate and reliable quantification of this compound is crucial for quality control in drug manufacturing and for various research applications. This application note provides a detailed protocol for a validated HPLC method suitable for these purposes.

Experimental

Materials and Reagents
  • This compound Hydrochloride Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Phosphoric Acid (ACS Grade)

  • Water (HPLC Grade)

  • 0.45 µm Nylon Syringe Filters

Instrumentation

A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven was used for this analysis.

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water : Phosphoric Acid (50:50:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 10 minutes

Based on the pyrimidine moiety in this compound's structure, a detection wavelength of 275 nm was selected, as this is a common absorbance maximum for similar pyrimidine-containing compounds.[1]

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation
  • Solid Samples (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter an aliquot of the solution through a 0.45 µm nylon syringe filter into an HPLC vial.

  • Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters assessed were linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Linearity

The linearity of the method was evaluated by analyzing a series of six concentrations of this compound ranging from 1 µg/mL to 50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Accuracy

The accuracy of the method was determined by a recovery study. A known amount of this compound standard was spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Precision
  • Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by different analysts to assess the ruggedness of the method.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Results and Data Presentation

The quantitative data from the method validation are summarized in the tables below.

Table 2: Linearity Data

ParameterResult
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)% RSD
80%87.9599.4< 2.0
100%1010.05100.5< 2.0
120%1212.10100.8< 2.0

Table 4: Precision Data

Precision Type% RSD of Peak Area
Repeatability (Intra-day) < 2.0%
Intermediate Precision (Inter-day) < 2.0%

Table 5: Sensitivity Data

ParameterResult (µg/mL)
Limit of Detection (LOD) ~ 0.1
Limit of Quantification (LOQ) ~ 0.3

Visualizations

HPLC_Workflow HPLC Method Workflow for this compound Quantification prep Sample/Standard Preparation dissolve Dissolution in Methanol prep->dissolve Weighing filter Filtration (0.45 µm) dissolve->filter hplc HPLC Analysis (C18 Column, Isocratic Elution) filter->hplc Injection detect UV Detection at 275 nm hplc->detect quant Quantification (Peak Area vs. Concentration) detect->quant

Caption: Experimental workflow for this compound quantification by HPLC.

Validation_Parameters Logical Relationship of Method Validation Parameters Method Validated HPLC Method Linearity Linearity (r² > 0.999) Method->Linearity Accuracy Accuracy (Recovery %) Method->Accuracy Precision Precision (% RSD < 2%) Method->Precision Sensitivity Sensitivity (LOD & LOQ) Method->Sensitivity Specificity Specificity (Resolution from interferences) Method->Specificity

Caption: Interrelation of key HPLC method validation parameters.

Conclusion

The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantitative determination of this compound. The method is validated to be linear, accurate, precise, and sensitive for its intended purpose. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals for the routine analysis of this compound.

References

Application Notes and Protocols for Thonzylamine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thonzylamine hydrochloride, a first-generation antihistamine, acts as a selective H1 histamine receptor antagonist. Its utility in research extends to investigating allergic responses, inflammatory processes, and signaling pathways mediated by the H1 receptor. This document provides a detailed protocol for the dissolution of this compound hydrochloride for use in cell culture experiments, methodologies for determining appropriate working concentrations, and an overview of its primary signaling pathway.

Chemical Properties and Storage

A summary of the key chemical properties of this compound hydrochloride is presented in Table 1. Proper storage is crucial to maintain the stability and activity of the compound.

PropertyValueSource
Molecular Weight 322.83 g/mol [1]
Appearance White crystalline powder[1]
Solubility (Water) Very soluble[1]
Solubility (DMSO) 57 mg/mL[2]
Solubility (Ethanol) 13 mg/mL[2]
Storage of Powder -20°C for up to 3 years
Storage of Stock Solution -80°C for up to 1 year; -20°C for up to 1 month. Aliquoting is recommended to avoid freeze-thaw cycles.

Experimental Protocols

Preparation of this compound Hydrochloride Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound hydrochloride powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 322.83 ( g/mol ) / 1000 For example, to prepare 1 mL of a 10 mM stock solution, 3.23 mg of this compound hydrochloride is required.

  • Weigh the compound: Carefully weigh the calculated amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Dissolution: Add the desired volume of sterile DMSO to the tube containing the powder.

  • Mixing: Vortex the solution until the this compound hydrochloride is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional): If sterility is a major concern, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO. However, as DMSO is a potent solvent, this step may not always be necessary if aseptic techniques are followed.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).

Determination of Working Concentration using a Cytotoxicity Assay

It is essential to determine the optimal, non-toxic working concentration of this compound hydrochloride for your specific cell line and experimental conditions. A cytotoxicity assay, such as the MTT or Neutral Red assay, is recommended.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound hydrochloride stock solution (prepared as in 2.1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Neutral Red solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol for MTT)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Preparation of Serial Dilutions: Prepare a series of dilutions of the this compound hydrochloride stock solution in complete cell culture medium. It is crucial to ensure the final DMSO concentration in the medium is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%). A vehicle control (medium with the same final concentration of DMSO) must be included.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound hydrochloride. Include untreated control wells and vehicle control wells.

  • Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assessment (MTT Assay Example): a. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. b. Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals. c. Read the absorbance at the appropriate wavelength using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound hydrochloride concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability). The working concentration for your experiments should be well below the IC50 value.

General Protocol for Cell Treatment
  • Prepare Working Solution: Based on the results of the cytotoxicity assay, prepare the desired working concentration of this compound hydrochloride by diluting the stock solution in pre-warmed complete cell culture medium. Ensure the final DMSO concentration is at a safe level for your cells.

  • Treat Cells: Remove the existing medium from your cell culture vessel and replace it with the medium containing the this compound hydrochloride working solution.

  • Incubation: Incubate the cells for the desired experimental duration.

Washout Procedure (Optional)

For experiments requiring the removal of the compound, a washout procedure can be performed.

  • Aspirate Medium: Carefully aspirate the medium containing this compound hydrochloride from the cell culture vessel.

  • Wash: Gently wash the cells with pre-warmed, sterile phosphate-buffered saline (PBS) or serum-free medium. Repeat the wash step 2-3 times to ensure complete removal of the compound.

  • Add Fresh Medium: Add fresh, pre-warmed complete cell culture medium to the cells and return the vessel to the incubator.

Signaling Pathway

This compound hydrochloride functions as an antagonist of the histamine H1 receptor, which is a G-protein coupled receptor (GPCR) linked to the Gq/11 family of G-proteins. Upon binding of histamine, the H1 receptor activates a downstream signaling cascade. This compound hydrochloride competitively inhibits this binding, thereby blocking the subsequent signaling events.

The key steps in the H1 receptor signaling pathway are:

  • Histamine Binding: Histamine binds to the H1 receptor.

  • G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).

  • PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Binds to This compound This compound HCl This compound->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca2+ (in ER) IP3->Ca2_ER Triggers release from PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Cytosolic Ca2+ Ca2_ER->Ca2_cyto Ca2_cyto->PKC Co-activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates targets leading to experimental_workflow prep Prepare 10 mM this compound HCl Stock Solution in DMSO cytotox Determine IC50 and Optimal Working Concentration via Cytotoxicity Assay (e.g., MTT Assay) prep->cytotox treat Treat Cells with Working Concentration of this compound HCl cytotox->treat incubate Incubate for Desired Duration treat->incubate washout Washout (Optional) incubate->washout analysis Perform Downstream Analysis (e.g., Gene Expression, Protein Analysis, Functional Assays) incubate->analysis No Washout washout->analysis

References

Application Note & Protocol: Spectrofluorimetric Determination of Thonzylamine in Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and selective spectrofluorimetric method for the quantitative determination of Thonzylamine hydrochloride (THAH) in various solutions, including pharmaceutical preparations. The method is based on the König reaction, where this compound reacts with dimethylbarbituric acid (DMBA) in the presence of dicyclohexylcarbodiimide (DCC) to form a highly fluorescent orange-yellow product. The resulting product exhibits a fluorescence emission maximum at 518 nm upon excitation at 492 nm. This method offers a linear detection range of 0.2 to 2.0 µg/mL with a low detection limit of 0.018 µg/mL, making it suitable for the analysis of this compound in both bulk and formulated products such as tablets and nasal drops.

Introduction

This compound is an antihistamine and anticholinergic agent used to relieve symptoms of the common cold, hay fever, and other upper respiratory allergies.[1][2] Accurate and sensitive quantification of this compound in pharmaceutical formulations is crucial for quality control and dosage verification. This protocol describes a spectrofluorimetric method that provides a reliable and efficient means for this determination. The underlying principle involves a coupling reaction that results in a fluorescent product, the intensity of which is directly proportional to the concentration of this compound.

Principle of the Method

The spectrofluorimetric determination of this compound is based on the König reaction.[3] In this reaction, this compound hydrochloride is reacted with dimethylbarbituric acid (DMBA) and dicyclohexylcarbodiimide (DCC). This interaction produces a stable orange-yellow fluorescent product. The fluorescence intensity of this product is measured at an emission wavelength of 518 nm with an excitation wavelength of 492 nm. The color of the product is stable for at least 2 hours.[3]

logical_relationship This compound This compound HCl Reaction König Reaction This compound->Reaction DMBA Dimethylbarbituric Acid (DMBA) DMBA->Reaction DCC Dicyclohexylcarbodiimide (DCC) DCC->Reaction Product Orange-Yellow Fluorescent Product Reaction->Product Measurement Spectrofluorimetric Measurement (Ex: 492 nm, Em: 518 nm) Product->Measurement Quantification Quantification of This compound Measurement->Quantification

Figure 1: Logical relationship of the spectrofluorimetric determination of this compound.

Quantitative Data Summary

The performance characteristics of the spectrofluorimetric method for the determination of this compound hydrochloride are summarized in the table below.

ParameterSpectrofluorimetric Method
Excitation Wavelength (λex)492 nm[3]
Emission Wavelength (λem)518 nm
Linearity Range0.2 - 2.0 µg/mL
Limit of Detection (LOD)0.018 µg/mL
Stability of ProductAt least 2 hours

Experimental Protocol

This section provides a detailed methodology for the spectrofluorimetric determination of this compound.

  • Spectrofluorometer capable of measuring fluorescence at the specified excitation and emission wavelengths.

  • pH meter

  • Vortex mixer

  • Calibrated volumetric flasks and pipettes

  • This compound Hydrochloride (THAH) Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of pure this compound hydrochloride and dissolve it in 100 mL of distilled water.

  • Working Standard Solution (10 µg/mL): Dilute 10 mL of the stock solution to 100 mL with distilled water.

  • Dimethylbarbituric Acid (DMBA) Solution: Prepare a solution of DMBA in a suitable solvent (e.g., ethanol). The exact concentration should be optimized as per the original study.

  • Dicyclohexylcarbodiimide (DCC) Solution: Prepare a solution of DCC in a suitable solvent (e.g., ethanol). The exact concentration should be optimized as per the original study.

  • Into a series of 10 mL volumetric flasks, pipette aliquots (0.2, 0.5, 1.0, 1.5, and 2.0 mL) of the this compound working standard solution (10 µg/mL).

  • To each flask, add the optimized volumes of DMBA and DCC solutions.

  • Allow the reaction to proceed for the optimized time at room temperature.

  • Dilute the solutions to the mark with the appropriate solvent.

  • Measure the fluorescence intensity of each solution at an emission wavelength of 518 nm after excitation at 492 nm.

  • Plot a calibration curve of fluorescence intensity versus the final concentration of this compound (in µg/mL).

  • Tablets: Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of this compound hydrochloride, dissolve it in a suitable solvent, sonicate if necessary, and filter. Dilute the filtrate with the same solvent to obtain a concentration within the calibration range.

  • Nasal Drops: Accurately measure a volume of the nasal drops containing a known amount of this compound hydrochloride and dilute it with a suitable solvent to obtain a concentration within the calibration range.

  • Take an appropriate aliquot of the prepared sample solution and transfer it to a 10 mL volumetric flask.

  • Follow steps 2-5 as described in the "Preparation of Calibration Curve" section.

  • Determine the concentration of this compound in the sample from the calibration curve.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prep_Standard Prepare this compound Standard Solutions Mix Mix this compound Solution with DMBA and DCC Prep_Standard->Mix Prep_Sample Prepare Sample Solution (Tablets or Nasal Drops) Prep_Sample->Mix Prep_Reagents Prepare DMBA and DCC Reagents Prep_Reagents->Mix Incubate Incubate for Optimized Time Mix->Incubate Measure Measure Fluorescence (Ex: 492 nm, Em: 518 nm) Incubate->Measure Calibrate Construct Calibration Curve Measure->Calibrate For Standards Quantify Quantify this compound in Sample Measure->Quantify For Samples Calibrate->Quantify

Figure 2: Experimental workflow for the spectrofluorimetric determination of this compound.

Conclusion

The described spectrofluorimetric method provides a simple, rapid, sensitive, and reliable approach for the determination of this compound hydrochloride in pharmaceutical solutions. The method's high sensitivity and selectivity make it a valuable tool for routine quality control analysis.

References

Application Note: A Rapid, Validated UPLC Method for the Separation of Thonzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thonzylamine is a first-generation antihistamine and anticholinergic agent used to relieve symptoms associated with the common cold and allergic rhinitis.[1][2] The pharmaceutical industry requires fast and reliable analytical methods for the quantification of active pharmaceutical ingredients (APIs) like this compound in various formulations.[3] Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including dramatically enhanced speed, resolution, and sensitivity.[3][4] This is achieved by using columns with sub-2 µm particles, which operate at higher pressures.

This application note details a robust, rapid, and sensitive reverse-phase UPLC (RP-UPLC) method developed for the quantitative analysis of this compound Hydrochloride. The method is suitable for high-throughput screening, quality control, and stability testing of pharmaceutical preparations containing this compound.

Experimental Protocols

Instrumentation and Consumables
  • System: UPLC system capable of operating at high pressures (e.g., Waters ACQUITY UPLC H-Class or equivalent)

  • Detector: Photodiode Array (PDA) or UV Detector

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Vials: 12 x 32 mm glass screw-top vials with caps and septa

  • Pipettes and Tips: Calibrated analytical pipettes

  • Volumetric Flasks: Class A

  • Analytical Balance

Reagents and Standard Preparation
  • This compound Hydrochloride Reference Standard: USP grade

  • Acetonitrile (ACN): HPLC or LC-MS grade

  • Methanol (MeOH): HPLC grade

  • Ammonium Acetate: Analytical reagent grade

  • Formic Acid: LC-MS grade

  • Water: Deionized water, filtered through a 0.22 µm filter

Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Formic Acid.

  • Mobile Phase B (Organic): Acetonitrile (ACN)

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound Hydrochloride reference standard.

  • Transfer to a 25 mL Class A volumetric flask.

  • Add approximately 15 mL of a 50:50 (v/v) mixture of Methanol and Water (diluent).

  • Sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

Working Standard Solutions (1-100 µg/mL):

  • Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution using the diluent.

UPLC Method Parameters

The separation of this compound was optimized using a reverse-phase C18 column. The method parameters are summarized in the table below.

ParameterCondition
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 10 mM Ammonium Acetate, pH 4.5 with Formic Acid
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Gradient 10% to 90% B in 2.0 min, hold at 90% B for 0.5 min, return to 10% B in 0.1 min, hold for 0.4 min
Total Run Time 3.0 minutes
Column Temperature 40 °C
Injection Volume 2.0 µL
Detection UV at 272 nm
Sampling Rate 20 points/sec

Method Validation and Data Presentation

The developed UPLC method was validated according to the International Conference on Harmonization (ICH) guidelines for specificity, linearity, accuracy, and precision.

System Suitability

System suitability tests were performed to ensure the chromatographic system was adequate for the intended analysis. Five replicate injections of a 50 µg/mL standard were made. The results must meet the acceptance criteria before sample analysis.

Table 1: System Suitability Test (SST) Results

ParameterAcceptance CriteriaResult
Retention Time (min) 1.85
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N ≥ 20009850
%RSD of Peak Area ≤ 2.0%0.45%
%RSD of Retention Time ≤ 1.0%0.12%
Linearity

The linearity of the method was evaluated by analyzing seven concentration levels ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity and Range

ParameterResult
Linear Range 1 - 100 µg/mL
Correlation Coeff. (r²) ≥ 0.999
Regression Equation y = 45218x + 1250
LOD 0.3 µg/mL
LOQ 1.0 µg/mL
Precision and Accuracy

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Accuracy was assessed by calculating the percent recovery of known amounts of this compound spiked into a placebo matrix.

Table 3: Summary of Precision and Accuracy Results

QC Level (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
Low (5) 1.15%1.85%99.5%
Mid (50) 0.85%1.22%101.2%
High (90) 0.62%1.10%100.8%

Workflow and Process Diagrams

The following diagram illustrates the overall workflow for the UPLC method development and validation process.

UPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: UPLC Analysis cluster_data Phase 3: Data Processing A Reagent & Mobile Phase Preparation B Standard & Sample Solution Preparation A->B C System Setup & Equilibration B->C D System Suitability Test (SST) C->D D->C Criteria Failed E Sequence Run (Standards & Samples) D->E Criteria Met F Peak Integration & Quantification E->F G Method Validation (Linearity, Precision, Accuracy) F->G H Final Report Generation G->H

Caption: UPLC Method Development and Analysis Workflow.

Conclusion

A simple, rapid, and reliable UPLC method for the quantitative determination of this compound Hydrochloride has been successfully developed and validated. With a total run time of 3.0 minutes, this method offers a significant improvement in sample throughput compared to conventional HPLC methods. The method demonstrated excellent linearity, precision, and accuracy, making it highly suitable for routine quality control analysis and stability studies in the pharmaceutical industry. The use of UPLC technology not only accelerates analysis but also reduces solvent consumption, contributing to more efficient and environmentally friendly laboratory operations.

References

Application Notes and Protocols for Cell-Based Assays to Measure Thonzylamine-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thonzylamine is a first-generation antihistamine and anticholinergic drug, recognized for its role as an H1 histamine receptor antagonist.[1][2][3] By competitively blocking histamine binding, this compound mitigates allergic responses such as vasodilation and increased vascular permeability, which are responsible for symptoms like nasal congestion and itching.[1][2] While its primary therapeutic effects are well-documented, a thorough understanding of its potential cytotoxic effects at varying concentrations is crucial for comprehensive safety and efficacy profiling. Recent studies have indicated that some antihistamines, particularly those with cationic amphiphilic drug (CAD) characteristics, can induce dose-dependent cytotoxicity and apoptosis in various cell lines, including cancer cells.

These application notes provide detailed protocols for a panel of robust cell-based assays to quantify the cytotoxic effects of this compound. The following sections will describe methodologies for assessing cell viability, membrane integrity, and apoptosis, offering researchers a comprehensive toolkit to investigate the in vitro toxicology of this compound.

Key Cell-Based Cytotoxicity Assays

A multi-parametric approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic profile. The following assays measure different cellular parameters to assess cell health.

  • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Lactate Dehydrogenase (LDH) Assay: This enzymatic assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes into the culture medium. An increase in LDH activity in the supernatant is indicative of cytotoxicity.

  • Caspase-Glo® 3/7 Assay: This luminescence-based assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. An increase in caspase activity is a hallmark of apoptosis.

Experimental Protocols

The following are detailed protocols for the aforementioned assays. It is recommended to use a human cancer cell line (e.g., HeLa, A549) or a human hepatoma cell line (e.g., HepG2) for these studies, as they are commonly used in cytotoxicity testing.

General Cell Culture and this compound Treatment
  • Cell Seeding: Seed cells in a 96-well, clear-bottom microplate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • This compound Preparation: Prepare a stock solution of this compound hydrochloride in sterile distilled water or DMSO. Further dilute the stock solution in complete growth medium to prepare a range of working concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).

  • Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound working solutions. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with this compound B->D C Prepare this compound dilutions C->D E Incubate for 24/48/72h D->E F MTT Assay E->F G LDH Assay E->G H Caspase-Glo® 3/7 Assay E->H I Measure Absorbance/Luminescence F->I G->I H->I J Calculate % Viability/Cytotoxicity I->J K Determine IC50 values J->K

Figure 1. General workflow for assessing this compound-induced cytotoxicity.

Protocol 1: MTT Assay for Cell Viability

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Following the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Protocol 2: LDH Cytotoxicity Assay

Materials:

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific)

  • Lysis buffer (provided in the kit)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Following the treatment period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • To determine the maximum LDH release, add 10 µL of lysis buffer to the control wells and incubate for 45 minutes at 37°C. Then, transfer 50 µL of the supernatant to the new plate.

  • Add 50 µL of the LDH reaction mixture (as per the kit instructions) to all wells containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution (as per the kit instructions) to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = ((Absorbance of treated - Absorbance of control) / (Absorbance of maximum LDH release - Absorbance of control)) x 100

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Microplate reader with luminescence detection capabilities

Procedure:

  • Following the treatment period, allow the 96-well plate to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Gently mix the contents of the wells by shaking the plate for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a microplate reader.

  • The relative luminescence units (RLU) are proportional to the amount of caspase-3/7 activity.

Data Presentation

Quantitative data from these assays should be summarized in a clear and structured format. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of this compound required to inhibit cell viability by 50%, is a key parameter to report.

Table 1: Hypothetical Cytotoxicity Data for this compound in HeLa Cells after 48-hour exposure

AssayEndpointThis compound IC50 (µM)
MTTCell Viability75.2
LDHCytotoxicity82.5
Caspase-Glo® 3/7Apoptosis Induction68.9

Potential Signaling Pathways

While the precise mechanisms of this compound-induced cytotoxicity are not yet elucidated, based on the actions of other antihistamines and cytotoxic compounds, several signaling pathways could be involved.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_nucleus Nucleus This compound This compound H1R H1 Receptor This compound->H1R Antagonism MembraneDamage Membrane Damage This compound->MembraneDamage ROS ↑ Reactive Oxygen Species This compound->ROS Cytotoxicity Cytotoxicity MembraneDamage->Cytotoxicity Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction DNA_Damage DNA Damage ROS->DNA_Damage Caspase_Activation Caspase Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Mito_Dysfunction->Caspase_Activation DNA_Damage->Caspase_Activation Apoptosis->Cytotoxicity

References

Thonzylamine as a Research Tool in Neuroscience: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thonzylamine is a first-generation histamine H1 receptor antagonist belonging to the ethylenediamine class.[1] While primarily known for its antihistaminic properties in the context of allergic reactions, its ability to cross the blood-brain barrier and interact with central histamine H1 receptors makes it a potential tool for neuroscience research.[1] First-generation H1 antihistamines are known to cause a range of central nervous system (CNS) effects, including sedation, cognitive impairment, and alterations in neurotransmitter systems.[2][3] These properties can be leveraged in experimental settings to investigate the role of the histaminergic system in various brain functions and to model certain neurological conditions.

This document provides detailed application notes and experimental protocols for the use of this compound and analogous first-generation H1 antagonists as research tools in neuroscience.

Mechanism of Action in the CNS

This compound acts as an inverse agonist at the H1 histamine receptor.[3] In the CNS, histamine is a key neurotransmitter involved in regulating the sleep-wake cycle, arousal, cognition, and memory. By blocking the action of histamine at H1 receptors, this compound can induce sedation and impair cognitive functions. Furthermore, antagonism of H1 receptors has been shown to modulate the release of other neurotransmitters, notably increasing extracellular acetylcholine levels in the cortex and hippocampus. This effect is thought to contribute to some of the behavioral and cognitive changes observed with first-generation antihistamines.

Signaling Pathway of H1 Receptor Antagonism

The primary mechanism of this compound in the CNS involves the blockade of the Gq/11 protein-coupled H1 receptor. This prevents histamine from initiating the downstream signaling cascade that leads to neuronal excitation.

H1_Receptor_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Histamine_vesicle Histamine H1_Receptor H1 Receptor Histamine_vesicle->H1_Receptor Binds Gq_protein Gq/11 H1_Receptor->Gq_protein Activates PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation This compound This compound This compound->H1_Receptor Blocks

Caption: H1 Receptor Signaling and this compound Inhibition.

Data Presentation

Comparative CNS Effects of First-Generation H1 Antagonists

The following table summarizes the CNS effects of several first-generation H1 antagonists, providing a basis for predicting the potential effects of this compound in experimental models.

AntihistamineSedation LevelAnticholinergic EffectsCognitive ImpairmentNotes
Diphenhydramine HighHighSignificantOften used as a positive control for sedation and cognitive impairment studies.
Chlorpheniramine ModerateModerateModerateLess sedating than diphenhydramine but still produces measurable cognitive deficits.
Hydroxyzine HighModerateSignificantSubjective sleepiness correlates with brain H1 receptor occupancy.
Promethazine HighHighSignificantKnown for its strong sedative properties.
This compound Likely Moderate to HighExpected ModerateExpected ModerateAs a first-generation antihistamine, significant CNS effects are anticipated.
Brain Histamine H1 Receptor Occupancy by Antihistamines (PET Studies)

Positron Emission Tomography (PET) studies have quantified the extent to which different antihistamines occupy H1 receptors in the human brain. This data is crucial for correlating receptor binding with functional outcomes.

AntihistamineDoseH1 Receptor Occupancy (Frontal Cortex)Associated SedationReference
d-Chlorpheniramine 2 mg (oral)76.8 ± 4.2%Yes
d-Chlorpheniramine 5 mg (IV)98.2 ± 1.2%Yes
Ketotifen 1 mg (oral)~72%Yes
Terfenadine (second-gen)60 mg (oral)17.2 ± 14.2%No
Olopatadine (second-gen)5 mg (oral)~15%No

Experimental Protocols

The following protocols are adapted from studies using well-characterized first-generation H1 antagonists and cognitive impairment models. These can serve as a template for designing experiments with this compound.

Protocol 1: Assessment of Sedative Effects in Rodents

Objective: To evaluate the sedative properties of this compound by measuring changes in spontaneous locomotor activity.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline or 0.5% methylcellulose)

  • Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)

  • Open field apparatus equipped with automated photobeam tracking

  • Standard laboratory scale

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week and to the testing room for at least 1 hour before the experiment.

  • Drug Preparation: Dissolve this compound hydrochloride in the vehicle to the desired concentrations (e.g., 5, 10, 20 mg/kg). Prepare a vehicle-only control solution.

  • Experimental Groups: Randomly assign animals to different treatment groups: Vehicle control and this compound (at various doses). A positive control group (e.g., diazepam) can also be included.

  • Habituation: Place each animal in the open field apparatus for a 30-minute habituation period on the day before testing.

  • Drug Administration: On the test day, weigh each animal and administer the assigned treatment (vehicle or this compound) via i.p. injection.

  • Locomotor Activity Measurement: 30 minutes post-injection, place the animal in the center of the open field apparatus and record locomotor activity (e.g., total distance traveled, rearing frequency) for a 30-minute period.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the locomotor activity between the this compound-treated groups and the vehicle control group. A significant decrease in locomotor activity in the this compound groups would indicate a sedative effect.

Sedation_Protocol_Workflow Start Start Acclimation Animal Acclimation Start->Acclimation Grouping Randomize into Groups (Vehicle, this compound) Acclimation->Grouping Habituation Habituate to Open Field Grouping->Habituation Injection Administer Treatment (i.p.) Habituation->Injection Placement Place in Open Field (30 min post-injection) Injection->Placement Recording Record Locomotor Activity Placement->Recording Analysis Data Analysis Recording->Analysis End End Analysis->End

Caption: Workflow for assessing sedative effects.

Protocol 2: Modeling Cognitive Impairment (Adapted from Scopolamine Models)

Objective: To induce a state of cognitive impairment using this compound to study its effects on learning and memory, analogous to models using scopolamine.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline)

  • Adult male mice or rats

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze, or passive avoidance chamber)

  • Standard laboratory equipment for drug preparation and administration

Procedure (using Morris Water Maze):

  • Animal and Drug Preparation: As described in Protocol 1.

  • Pre-training: For 1-2 days before the acquisition phase, handle the animals and habituate them to the water maze with a visible platform.

  • Acquisition Phase (5 days):

    • Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 30 minutes before each daily session.

    • Each session consists of 4 trials where the animal is released from different quadrants of the maze and must find a hidden platform.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Day 6):

    • Administer the assigned treatment 30 minutes before the trial.

    • Remove the platform from the maze and allow the animal to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis: Compare the escape latencies and path lengths during the acquisition phase between groups using a repeated-measures ANOVA. Compare the time spent in the target quadrant during the probe trial using a t-test or one-way ANOVA. Impaired learning will be indicated by longer escape latencies in the this compound group, and impaired memory will be shown by less time spent in the target quadrant during the probe trial.

Cognitive_Impairment_Workflow Start Start Pre-training Habituation to Water Maze Start->Pre-training Acquisition Acquisition Phase (5 days) Daily Injection & Training Pre-training->Acquisition Probe_Trial Probe Trial (Day 6) Injection & Test Acquisition->Probe_Trial Data_Collection Record Escape Latency & Time in Quadrant Probe_Trial->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End End Analysis->End

Caption: Workflow for cognitive impairment modeling.

Protocol 3: In Vivo Microdialysis for Acetylcholine Release (Analogous Protocol)

Objective: To measure the effect of this compound on extracellular acetylcholine levels in the hippocampus or prefrontal cortex of freely moving rats. This protocol is based on established methods for other cholinergic and H1-modulating drugs.

Materials:

  • This compound hydrochloride

  • Artificial cerebrospinal fluid (aCSF)

  • Microdialysis probes and guide cannulae

  • Stereotaxic apparatus

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection for acetylcholine analysis

  • Anesthetics and surgical equipment

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeted at the brain region of interest (e.g., hippocampus or prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples every 20 minutes for at least 60-80 minutes.

    • Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.

    • Continue collecting dialysate samples for at least 2-3 hours post-injection.

  • Sample Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis: Express the acetylcholine levels as a percentage of the baseline average. Compare the time course of acetylcholine release between the this compound and vehicle groups using a repeated-measures ANOVA.

Microdialysis_Workflow Start Start Surgery Stereotaxic Surgery: Implant Guide Cannula Start->Surgery Recovery Post-operative Recovery Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Baseline_Collection Collect Baseline Samples Probe_Insertion->Baseline_Collection Injection Administer this compound/Vehicle Baseline_Collection->Injection Post_Injection_Collection Collect Post-injection Samples Injection->Post_Injection_Collection HPLC_Analysis Analyze ACh Levels (HPLC) Post_Injection_Collection->HPLC_Analysis Data_Analysis Data Analysis HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: In vivo microdialysis workflow.

Conclusion

This compound, as a first-generation H1 histamine receptor antagonist, presents a valuable, albeit underutilized, tool for neuroscience research. Its ability to penetrate the CNS and modulate histaminergic and cholinergic systems allows for the investigation of the roles of these systems in behavior and cognition. The provided protocols, adapted from established methodologies for analogous compounds, offer a framework for characterizing the sedative, cognitive, and neurochemical effects of this compound. Further research is warranted to fully elucidate its specific receptor binding profile in the CNS and to validate its use in these and other neuroscience research applications.

References

Application of Thonzylamine in Hypersensitivity Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thonzylamine is a first-generation antihistamine belonging to the ethylenediamine class. Its primary mechanism of action is the competitive antagonism of the histamine H1 receptor.[1] By blocking the effects of histamine, a key mediator in allergic reactions, this compound can alleviate symptoms associated with hypersensitivity.[1] These application notes provide a comprehensive overview of the use of this compound and its representative compound, pyrilamine (mepyramine), in various in vitro and in vivo hypersensitivity research models. The following protocols and data are intended to serve as a guide for researchers investigating the efficacy and mechanism of action of H1 receptor antagonists.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present data for the structurally and mechanistically similar first-generation ethylenediamine antihistamine, pyrilamine (mepyramine). This information serves as a representative example of the expected pharmacological profile for this compound.

Table 1: In Vitro Efficacy of Pyrilamine (Mepyramine) in Hypersensitivity-Related Assays

Assay TypeTargetCell/Tissue TypeParameterValueReference
Radioligand BindingHistamine H1 ReceptorHuman Corneal Epithelial CellsKᵢ3.6 ± 0.84 nM[1]
Radioligand BindingHistamine H1 ReceptorHuman Embryonic Kidney (HEK293T) CellspKᵢ8.6 ± 0.1[2]
Radioligand BindingHistamine H1 ReceptorGuinea Pig BrainKᵢ1.4 nM[3]
Functional AssayHistamine-induced Ca²⁺ MobilizationMacrophage-like P388D1 cellsInhibitionPyrilamine reversibly inhibited the increase in intracellular calcium.
Functional AssayHistamine-induced Ca²⁺ InfluxEnterochromaffin Tumor Cell LineInhibitionMepyramine inhibited the rise in intracellular calcium concentration.

Table 2: Ex Vivo Efficacy of Pyrilamine (Mepyramine)

Assay TypeTissueParameterValueReference
Guinea Pig Ileum ContractionGuinea Pig IleumAntagonism of histamine-induced contractionPyrilamine effectively blocks H1-mediated contractions.

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by histamine binding to the H1 receptor, leading to downstream cellular responses characteristic of an allergic reaction. This compound, as an H1 antagonist, blocks this pathway at the receptor level.

G Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to Gq_protein Gq Protein Activation H1R->Gq_protein This compound This compound (Antagonist) This compound->H1R Blocks PLC Phospholipase C (PLC) Activation Gq_protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Production PIP2->IP3 DAG DAG Production PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Evaluating H1 Antagonists in a Passive Cutaneous Anaphylaxis (PCA) Model

This workflow outlines the key steps in an in vivo PCA model, a standard method for assessing type I hypersensitivity reactions and the efficacy of anti-allergic compounds.

G Start Start: Animal Model (e.g., BALB/c mice) Sensitization Sensitization: Intradermal injection of anti-DNP IgE into ear Start->Sensitization Incubation 24-hour Incubation Period Sensitization->Incubation Treatment Treatment: Administer this compound (or vehicle control) Incubation->Treatment Challenge Antigen Challenge: Intravenous injection of DNP-HSA + Evans Blue dye Treatment->Challenge Measurement Measurement: Assess vascular permeability (Evans Blue extravasation) Challenge->Measurement Analysis Data Analysis: Compare treatment vs. control groups Measurement->Analysis End End: Determine Efficacy Analysis->End

Caption: Workflow for the Passive Cutaneous Anaphylaxis (PCA) model.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize H1 antagonists like this compound. As a proxy, methodologies involving pyrilamine (mepyramine) are described.

In Vitro: Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the histamine H1 receptor using a competitive radioligand binding assay with [³H]-mepyramine.

Materials:

  • HEK293T cells transiently expressing the human histamine H1 receptor.

  • Cell membrane homogenates.

  • [³H]-mepyramine (radioligand).

  • Unlabeled this compound (test compound).

  • Mianserin (for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

  • BCA protein assay kit.

Protocol:

  • Membrane Preparation: Culture and harvest HEK293T cells expressing the H1 receptor. Prepare membrane homogenates using standard cell lysis and centrifugation techniques. Determine the protein concentration of the homogenates using a BCA protein assay.

  • Saturation Binding (for Kᴅ of radioligand): To determine the affinity of [³H]-mepyramine, incubate increasing concentrations of the radioligand (e.g., 0-230 nM) with a fixed amount of membrane homogenate (e.g., 0.5–10 µg). Perform incubations in the absence and presence of a high concentration of a non-radiolabeled antagonist like mianserin (e.g., 10⁻⁵ M) to determine total and non-specific binding, respectively. Incubate for 4 hours at 25°C.

  • Competition Binding (for Kᵢ of this compound): Incubate a fixed concentration of [³H]-mepyramine (close to its Kᴅ value, e.g., 3 nM) with the membrane homogenate and increasing concentrations of unlabeled this compound.

  • Assay Termination: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Kᴅ and Bₘₐₓ from the saturation binding data using non-linear regression. Calculate the IC₅₀ value for this compound from the competition binding curve and convert it to a Kᵢ value using the Cheng-Prusoff equation.

Ex Vivo: Guinea Pig Ileum Contraction Assay

Objective: To assess the functional antagonism of this compound on histamine-induced smooth muscle contraction in an isolated guinea pig ileum preparation.

Materials:

  • Guinea pig.

  • Tyrode's solution.

  • Histamine stock solution.

  • This compound (or mepyramine) stock solution.

  • Isolated organ bath system with a transducer and data acquisition system.

  • Carbogen gas (95% O₂, 5% CO₂).

Protocol:

  • Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum. Clean the lumen and cut the ileum into 2-3 cm segments.

  • Tissue Mounting: Mount the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end to a fixed point and the other to an isotonic force transducer. Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for 30-60 minutes, washing with fresh Tyrode's solution every 15 minutes.

  • Histamine Dose-Response Curve: After equilibration, record a stable baseline. Add histamine to the organ bath in increasing concentrations to generate a cumulative dose-response curve for contraction.

  • Antagonist Incubation: Wash the tissue thoroughly until the baseline is re-established. Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 20-30 minutes).

  • Dose-Response in Presence of Antagonist: In the continued presence of this compound, repeat the cumulative addition of histamine and record the contractile responses.

  • Data Analysis: Compare the histamine dose-response curves in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. Calculate the pA₂ value to quantify the potency of this compound.

In Vivo: Passive Cutaneous Anaphylaxis (PCA) Model in Mice

Objective: To evaluate the in vivo efficacy of this compound in inhibiting IgE-mediated mast cell degranulation and subsequent vascular permeability.

Materials:

  • BALB/c mice.

  • Anti-dinitrophenol (DNP) IgE monoclonal antibody.

  • DNP-human serum albumin (HSA) antigen.

  • Evans Blue dye.

  • This compound solution.

  • Vehicle control (e.g., saline).

  • Formamide for dye extraction.

  • Spectrophotometer.

Protocol:

  • Sensitization: Intradermally inject a solution of anti-DNP IgE into one ear of each mouse. This sensitizes the mast cells in that location.

  • Incubation: Allow a 24-hour period for the IgE to bind to the FcεRI receptors on the mast cells.

  • Treatment: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined time before the antigen challenge. Administer vehicle to the control group.

  • Antigen Challenge: After the treatment period, intravenously inject a mixture of DNP-HSA and Evans Blue dye into the tail vein of the mice. The antigen will cross-link the IgE on the sensitized mast cells, causing degranulation and release of inflammatory mediators, which increases vascular permeability.

  • Assessment of Vascular Permeability: The Evans Blue dye will extravasate into the tissue at the site of the allergic reaction, resulting in a blue coloration of the ear.

  • Quantification: After a set time (e.g., 30-40 minutes), euthanize the mice and excise the ears. Extract the Evans Blue dye from the ear tissue using formamide. Measure the absorbance of the extracted dye using a spectrophotometer to quantify the extent of vascular leakage.

  • Data Analysis: Compare the amount of dye extravasation in the this compound-treated group to the vehicle-treated control group to determine the inhibitory effect of the compound on the allergic reaction. A significant reduction in dye extravasation indicates efficacy.

References

Application Notes and Protocols for Studying Thonzylamine Respiratory Effects In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thonzylamine is a first-generation antihistamine that competitively antagonizes histamine H1 receptors.[1] This action mitigates the effects of histamine, a key mediator in allergic reactions, which include vasodilation, increased vascular permeability, and contraction of airway smooth muscle.[1][2] Understanding the specific effects of this compound on the respiratory system at a cellular level is crucial for elucidating its mechanism of action and for the development of novel respiratory therapeutics. This document provides detailed application notes and protocols for studying the respiratory effects of this compound using established in vitro models of the human airway.

These protocols focus on two primary cell types involved in the respiratory response to allergens and irritants: human bronchial epithelial cells and human airway smooth muscle cells. The assays described will enable researchers to quantify the effects of this compound on key physiological and pathological processes, including airway inflammation, barrier function, and bronchoconstriction.

Data Presentation: Efficacy of First-Generation Antihistamines in In Vitro Respiratory Models

AntihistamineCell Type/TissueAssayEndpointIC50 / pA2Reference
DiphenhydramineBEAS-2B (Human Bronchial Epithelial Cells)Calcium Influx AssayInhibition of histamine-induced intracellular calcium increase-[3][4]
DiphenhydramineSwine Airway Mucus Gland CellsIon Transport AssayInhibition of muscarinic receptor activationpA2: 6.2 ± 0.1
PheniramineGuinea Pig IleumSmooth Muscle ContractionInhibition of histamine-induced contraction0.061 ± 0.003 µ g/20ml
PyrilamineHuman Bronchial Smooth Muscle CellsCollagen Gel Contraction AssayInhibition of histamine-induced gel contraction-

Experimental Protocols

Protocol 1: Assessing the Effect of this compound on Inflammatory Cytokine Release from Human Bronchial Epithelial Cells

Objective: To determine the inhibitory effect of this compound on histamine-induced pro-inflammatory cytokine (e.g., IL-6, IL-8) release from human bronchial epithelial cells.

Materials:

  • Human bronchial epithelial cell line (e.g., BEAS-2B, Calu-3)

  • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound hydrochloride

  • Histamine dihydrochloride

  • Phosphate-buffered saline (PBS)

  • ELISA kits for human IL-6 and IL-8

  • Multi-well cell culture plates (24-well or 96-well)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture human bronchial epithelial cells in supplemented medium until they reach 80-90% confluency.

  • Seeding: Seed the cells into 24-well or 96-well plates at an appropriate density and allow them to adhere and form a monolayer overnight.

  • Pre-treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

    • Prepare serial dilutions of this compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only).

    • Incubate the cells for 1-2 hours at 37°C.

  • Histamine Stimulation:

    • Prepare a stock solution of histamine in cell culture medium.

    • Add histamine to each well (except for the negative control wells) to a final concentration known to induce a robust cytokine response (e.g., 10 µM).

    • Incubate the plates for a predetermined time (e.g., 6-24 hours) at 37°C.

  • Sample Collection: After incubation, collect the cell culture supernatants from each well.

  • Cytokine Quantification:

    • Perform ELISA for IL-6 and IL-8 on the collected supernatants according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader.

  • Data Analysis:

    • Calculate the concentration of IL-6 and IL-8 in each sample from the standard curve.

    • Determine the percentage inhibition of cytokine release by this compound at each concentration compared to the histamine-only control.

    • Plot a dose-response curve and calculate the IC50 value for this compound.

Protocol 2: Evaluating the Effect of this compound on Airway Epithelial Barrier Function

Objective: To assess the ability of this compound to protect against histamine-induced disruption of the airway epithelial barrier integrity, measured by transepithelial electrical resistance (TEER).

Materials:

  • Human bronchial epithelial cell line capable of forming tight junctions (e.g., Calu-3, 16HBE14o)

  • Transwell® inserts with a microporous membrane

  • Cell culture medium

  • This compound hydrochloride

  • Histamine dihydrochloride

  • Epithelial voltohmmeter (EVOM) with chopstick electrodes

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture on Transwells:

    • Seed the epithelial cells onto the apical side of the Transwell® inserts.

    • Culture the cells at an air-liquid interface (ALI) to promote differentiation and tight junction formation. This can take several days to weeks.

  • Monitoring Barrier Formation:

    • Measure the TEER of the cell monolayers periodically using an EVOM until a stable, high resistance is achieved (typically >500 Ω·cm² for Calu-3 cells).

  • This compound Treatment and Histamine Challenge:

    • Once a stable TEER is established, add different concentrations of this compound to the basolateral medium of the Transwell® inserts.

    • After a pre-incubation period (e.g., 1 hour), add histamine to the apical medium.

    • Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with histamine alone.

  • TEER Measurement:

    • Measure the TEER at various time points after histamine challenge (e.g., 1, 4, 8, and 24 hours).

  • Data Analysis:

    • Calculate the change in TEER over time for each condition.

    • Express the results as a percentage of the initial TEER value.

    • Determine if this compound can attenuate the histamine-induced drop in TEER.

Protocol 3: Assessing the Effect of this compound on Airway Smooth Muscle Contraction

Objective: To quantify the inhibitory effect of this compound on histamine-induced contraction of human airway smooth muscle cells embedded in a collagen gel.

Materials:

  • Human airway smooth muscle (HASM) cells

  • Cell culture medium

  • Type I collagen solution

  • This compound hydrochloride

  • Histamine dihydrochloride

  • 24-well cell culture plates

  • Digital imaging system

  • Image analysis software

Procedure:

  • Cell Culture: Culture HASM cells in appropriate medium until they reach confluency.

  • Collagen Gel Preparation and Cell Embedding:

    • Prepare a neutralized collagen solution on ice.

    • Trypsinize and resuspend the HASM cells in a small volume of medium.

    • Mix the cell suspension with the collagen solution to achieve a final cell density of approximately 2 x 10^5 cells/mL.

    • Pipette the cell-collagen mixture into 24-well plates and allow the gels to polymerize in a CO2 incubator for 1 hour.

  • Gel Equilibration: After polymerization, add cell culture medium to each well and incubate for 2-3 days to allow the cells to establish mechanical tension within the gel.

  • Contraction Assay:

    • Replace the medium with serum-free medium for 24 hours prior to the experiment.

    • Pre-treat the gels with various concentrations of this compound for 1 hour.

    • Capture a baseline image of each gel using a digital imaging system.

    • Add histamine to the medium to induce contraction.

    • Capture images of the gels at regular intervals (e.g., every 10 minutes for 1 hour).

  • Data Analysis:

    • Use image analysis software to measure the area of the collagen gel in each image.

    • Calculate the percentage of gel contraction relative to the baseline area.

    • Generate dose-response curves for histamine in the presence and absence of this compound.

    • Determine the potency of this compound in inhibiting histamine-induced contraction.

Mandatory Visualizations

G cluster_epithelial Human Bronchial Epithelial Cell Histamine Histamine H1R_epi H1 Receptor Histamine->H1R_epi PLC_epi Phospholipase C (PLC) H1R_epi->PLC_epi IP3_epi IP3 PLC_epi->IP3_epi DAG_epi DAG PLC_epi->DAG_epi Ca_epi Ca²⁺ Release IP3_epi->Ca_epi PKC_epi PKC Activation DAG_epi->PKC_epi NFkB NF-κB Activation PKC_epi->NFkB Cytokines IL-6, IL-8 Release NFkB->Cytokines Thonzylamine_epi This compound Thonzylamine_epi->H1R_epi

Caption: this compound inhibits histamine-induced cytokine release in bronchial epithelial cells.

G cluster_smooth_muscle Human Airway Smooth Muscle Cell Histamine Histamine H1R_sm H1 Receptor Histamine->H1R_sm PLC_sm Phospholipase C (PLC) H1R_sm->PLC_sm IP3_sm IP3 PLC_sm->IP3_sm Ca_sm ↑ Intracellular Ca²⁺ IP3_sm->Ca_sm Contraction Muscle Contraction Ca_sm->Contraction Thonzylamine_sm This compound Thonzylamine_sm->H1R_sm G cluster_workflow Experimental Workflow: this compound Effect on Cytokine Release Start Seed Bronchial Epithelial Cells Culture Culture to Confluency Start->Culture Pretreat Pre-treat with This compound Culture->Pretreat Stimulate Stimulate with Histamine Pretreat->Stimulate Collect Collect Supernatants Stimulate->Collect Analyze Analyze Cytokines (ELISA) Collect->Analyze Result Determine IC50 Analyze->Result

References

Troubleshooting & Optimization

Optimizing Thonzylamine Concentration for In Vitro Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thonzylamine in in vitro experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a first-generation antihistamine that primarily acts as a competitive antagonist of the histamine H1 receptor. By binding to the H1 receptor, it blocks the action of histamine, thereby mitigating allergic responses such as vasodilation and increased vascular permeability.[1] Additionally, this compound possesses anticholinergic properties, indicating it can also act as an antagonist at muscarinic acetylcholine receptors.[1]

Q2: What are the known off-target effects of this compound?

As a first-generation antihistamine, this compound is known to cross the blood-brain barrier, which can lead to central nervous system effects such as sedation. Its anticholinergic properties mean it can bind to and block muscarinic acetylcholine receptors (M1, M2, M3, M4, M5), which can lead to a range of off-target effects in various tissues.[1] When designing in vitro experiments, it is crucial to consider the potential for these off-target effects to confound results, especially in cell lines expressing muscarinic receptors.

Q3: How should I prepare a stock solution of this compound for in vitro experiments?

This compound hydrochloride is a white crystalline powder that is very soluble in water. For cell culture applications, it is common to prepare a concentrated stock solution in a solvent such as dimethyl sulfoxide (DMSO), which can then be further diluted in culture medium to the desired final concentration. When preparing stock solutions, it is recommended to:

  • Start by dissolving the this compound hydrochloride in a small amount of high-purity DMSO.

  • For a working solution, a common formulation involves a multi-solvent system to ensure solubility and stability. For example, a stock solution could be prepared in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Always prepare fresh dilutions from the stock solution for each experiment to ensure consistency.

  • Perform a solvent control in your experiments to account for any effects of the solvent on the cells.

Troubleshooting Guides

Issue: I am seeing high levels of cytotoxicity in my cell line, even at low concentrations of this compound.

  • Possible Cause 1: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line may be particularly sensitive to this compound.

    • Solution: It is essential to perform a dose-response curve to determine the cytotoxic concentration 50 (CC50) for your specific cell line. This will help you identify a non-toxic working concentration range.

  • Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.

    • Solution: Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1% for DMSO) and does not affect cell viability. Always include a vehicle control (medium with the same concentration of solvent but without this compound) in your experiments.

  • Possible Cause 3: Off-Target Effects. The observed cytotoxicity may be due to this compound's off-target effects, such as its anticholinergic activity, particularly if your cells express muscarinic receptors.

    • Solution: If you suspect off-target effects, you can try to co-treat the cells with a specific antagonist for the suspected off-target receptor to see if the cytotoxicity is rescued.

Issue: I am not observing the expected inhibitory effect of this compound on histamine-induced responses.

  • Possible Cause 1: Sub-optimal Concentration. The concentration of this compound you are using may be too low to effectively compete with histamine for H1 receptor binding.

    • Solution: Perform a concentration-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for the histamine-induced effect in your specific assay. This will allow you to select a concentration that provides adequate receptor blockade.

  • Possible Cause 2: Experimental Conditions. The timing of this compound pre-incubation or the concentration of histamine used for stimulation may not be optimal.

    • Solution: Optimize your experimental protocol by varying the pre-incubation time with this compound before adding histamine and by testing different concentrations of histamine to induce a robust and reproducible response.

  • Possible Cause 3: Low H1 Receptor Expression. The cell line you are using may have low or no expression of the histamine H1 receptor.

    • Solution: Verify the expression of the H1 receptor in your cell line using techniques such as RT-qPCR or Western blotting.

Data Presentation

Due to the limited availability of published in vitro cytotoxicity and effective concentration data specifically for this compound, researchers are strongly encouraged to determine these values empirically for their specific experimental system. The following tables provide a template for how to structure this data once it has been generated.

Table 1: this compound Effective Concentration (EC50/IC50) in Various In Vitro Assays

Cell LineAssay TypeEndpoint MeasuredEC50/IC50 (µM)Reference
e.g., HEK293H1 Receptor Binding[³H]-Pyrilamine DisplacementTo be determinedInternal Data
e.g., A549Calcium FluxIntracellular Ca²⁺ IncreaseTo be determinedInternal Data
e.g., HeLaGene ExpressionH1R mRNA UpregulationTo be determinedInternal Data

Table 2: this compound Cytotoxicity (CC50/LC50) in Different Cell Lines

Cell LineAssay TypeIncubation Time (hrs)CC50/LC50 (µM)Reference
e.g., HEK293MTT Assay24To be determinedInternal Data
e.g., A549LDH Release Assay48To be determinedInternal Data
e.g., HeLaATP-based Assay72To be determinedInternal Data

Experimental Protocols

The following are detailed methodologies for key experiments to determine the optimal concentration of this compound.

Protocol 1: Determining this compound Cytotoxicity using the MTT Assay

This protocol outlines the steps to assess the effect of this compound on cell viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound hydrochloride

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A typical concentration range to start with could be from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the CC50 value.

Protocol 2: Measuring this compound's Effect on Histamine-Induced Intracellular Calcium Flux

This protocol describes how to measure the inhibitory effect of this compound on histamine-induced calcium mobilization.

Materials:

  • Your cell line of interest (expressing H1 receptors)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound hydrochloride

  • Histamine

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader with injection capabilities

Procedure:

  • Cell Seeding: Seed your cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with HBSS to remove any extracellular dye.

  • This compound Pre-incubation: Add different concentrations of this compound (prepared in HBSS) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding. Include a vehicle control.

  • Calcium Measurement: Place the plate in the fluorescence microplate reader. Measure the baseline fluorescence for a short period.

  • Histamine Injection: Using the plate reader's injector, add a pre-determined concentration of histamine to induce a calcium response.

  • Data Recording: Continue to record the fluorescence signal for several minutes to capture the full calcium transient.

  • Data Analysis: Analyze the fluorescence data to determine the peak calcium response for each well. Calculate the percentage of inhibition of the histamine response by this compound for each concentration and determine the IC50 value.

Mandatory Visualizations

G Simplified Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor (Gq-coupled) Histamine->H1R Activates This compound This compound This compound->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Histamine H1 Receptor Signaling Pathway.

G Experimental Workflow for Determining Optimal this compound Concentration Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Determine_Cytotoxicity Determine Cytotoxicity (CC50) (e.g., MTT Assay) Prepare_Stock->Determine_Cytotoxicity Select_Concentration_Range Select Non-Toxic Concentration Range Determine_Cytotoxicity->Select_Concentration_Range Perform_Functional_Assay Perform Functional Assay (e.g., Calcium Flux) Select_Concentration_Range->Perform_Functional_Assay Determine_Efficacy Determine Efficacy (IC50) Perform_Functional_Assay->Determine_Efficacy Optimize_Experiment Optimize Experimental Parameters Determine_Efficacy->Optimize_Experiment End End Optimize_Experiment->End

Caption: Workflow for this compound Concentration Optimization.

G Troubleshooting Logic for In Vitro this compound Experiments Problem Unexpected Results? High_Cytotoxicity High Cytotoxicity? Problem->High_Cytotoxicity Yes No_Effect No Inhibitory Effect? Problem->No_Effect No Check_CC50 Check CC50 High_Cytotoxicity->Check_CC50 Yes Check_Solvent_Control Check Solvent Control High_Cytotoxicity->Check_Solvent_Control Also Consider_Off_Target Consider Off-Target Effects High_Cytotoxicity->Consider_Off_Target Also Check_IC50 Check IC50 No_Effect->Check_IC50 Yes Optimize_Protocol Optimize Protocol (e.g., incubation time) No_Effect->Optimize_Protocol Also Verify_Receptor_Expression Verify H1 Receptor Expression No_Effect->Verify_Receptor_Expression Also

Caption: Troubleshooting this compound Experiments.

References

Technical Support Center: Thonzylamine Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate potential interference caused by the antihistamine Thonzylamine in fluorescence-based assays. The following question-and-answer format directly addresses common issues to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence-based assay?

This compound is an antihistamine and anticholinergic drug. Its chemical structure contains two key components that can potentially interfere with fluorescence assays: a pyrimidine ring and a p-methoxybenzyl group. These aromatic structures can absorb ultraviolet (UV) light and may exhibit intrinsic fluorescence (autofluorescence), leading to inaccurate readings. Furthermore, like other compounds with aromatic rings, it can absorb light at the excitation or emission wavelengths of your assay's fluorophores, causing an inner-filter effect or fluorescence quenching.

Q2: What are the primary mechanisms of this compound interference?

There are three main ways this compound can interfere with your assay:

  • Autofluorescence: this compound itself may fluoresce when excited by the light source of your instrument, adding to the total measured signal and potentially leading to false-positive results. While specific data on its intrinsic fluorescence is limited, structurally similar compounds containing p-methoxyphenyl and pyrimidine moieties often fluoresce in the blue-green region (437-476 nm) upon UV excitation (332-365 nm).

  • Fluorescence Quenching: this compound may interact with your assay's fluorophore, causing it to return to its ground state without emitting a photon. This leads to a decrease in the fluorescence signal and could result in false-negative results.

  • Inner-Filter Effect: this compound may absorb the excitation light intended for your fluorophore or the emitted light from the fluorophore before it reaches the detector. This also leads to an artificially low fluorescence signal.

Q3: Are there known spectral properties of this compound that I should be aware of?

Q4: How can I quickly check if this compound is interfering in my assay?

Run a simple control experiment. Prepare a sample containing this compound at the same concentration used in your main experiment but without the fluorescent probe or biological target. If you observe a significant signal, this compound is likely autofluorescent at your assay's wavelengths. To check for quenching or the inner-filter effect, compare the signal of your fluorescent probe with and without this compound. A significant decrease in signal in the presence of this compound suggests interference.

Troubleshooting Guides

If you suspect this compound is interfering with your assay, follow these step-by-step guides to diagnose and mitigate the issue.

Guide 1: Diagnosing the Type of Interference

This guide will help you determine whether this compound is causing an increase in signal (autofluorescence) or a decrease in signal (quenching or inner-filter effect).

Experimental Workflow for Diagnosing Interference

start Start: Suspected Interference prepare_controls Prepare Control Wells: 1. Buffer Blank 2. This compound Only 3. Fluorophore Only 4. This compound + Fluorophore start->prepare_controls incubate Incubate Under Assay Conditions prepare_controls->incubate read_plate Read Plate at Assay Wavelengths incubate->read_plate analyze Analyze Data read_plate->analyze autofluorescence Conclusion: Autofluorescence (this compound Only > Buffer Blank) analyze->autofluorescence Signal Increase? quenching Conclusion: Quenching/Inner-Filter (this compound + Fluorophore < Fluorophore Only) analyze->quenching Signal Decrease? no_interference Conclusion: No Significant Interference analyze->no_interference No Change?

Caption: A logical workflow to identify the nature of this compound interference.

Detailed Protocol:

  • Plate Setup:

    • Buffer Blank: Wells containing only the assay buffer.

    • This compound Only: Wells with this compound at various concentrations in the assay buffer.

    • Fluorophore Only: Wells with your fluorescent probe at the assay concentration in the buffer.

    • Test Wells: Wells containing the fluorophore and this compound at various concentrations.

  • Incubation: Incubate the plate under the same conditions as your primary experiment (e.g., time, temperature).

  • Measurement: Read the fluorescence intensity on a plate reader using the excitation and emission wavelengths of your assay.

  • Data Analysis:

    • Subtract the average signal of the "Buffer Blank" from all other wells.

    • Autofluorescence: A concentration-dependent increase in signal in the "this compound Only" wells indicates autofluorescence.

    • Quenching/Inner-Filter Effect: A concentration-dependent decrease in signal in the "Test Wells" compared to the "Fluorophore Only" wells suggests quenching or an inner-filter effect.

Guide 2: Mitigating Autofluorescence

If you have identified autofluorescence as the issue, use the following strategies to minimize its impact.

Mitigation Strategies for Autofluorescence

autofluorescence Autofluorescence Detected spectral_scan Perform Spectral Scan of this compound autofluorescence->spectral_scan subtract_background Subtract Background Signal autofluorescence->subtract_background reduce_conc Reduce this compound Concentration autofluorescence->reduce_conc time_resolved Use Time-Resolved Fluorescence (TRF) autofluorescence->time_resolved red_shift Use Red-Shifted Fluorophore spectral_scan->red_shift Identify Non-Overlapping Spectra

Caption: Decision tree for addressing autofluorescence from this compound.

Detailed Protocols:

  • Perform a Spectral Scan:

    • Purpose: To determine the excitation and emission spectra of this compound.

    • Methodology:

      • Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiment.

      • Using a scanning spectrofluorometer, perform an emission scan by exciting at your assay's excitation wavelength.

      • Perform an excitation scan by measuring at your assay's emission wavelength.

    • Action: Compare the resulting spectra with those of your fluorophore to confirm spectral overlap.

  • Mitigation Techniques:

    • Background Subtraction: If the autofluorescence is moderate and consistent, you can subtract the signal from "this compound Only" wells from your experimental wells.

    • Use a Red-Shifted Fluorophore: Choose a fluorophore with excitation and emission wavelengths that do not overlap with this compound's fluorescence profile.

    • Reduce this compound Concentration: If experimentally feasible, lower the concentration of this compound to reduce its fluorescent contribution.

    • Time-Resolved Fluorescence (TRF): If available, use a TRF-based assay. Autofluorescence from small molecules typically has a short lifetime and can be gated out in a TRF measurement.

Guide 3: Mitigating Quenching and Inner-Filter Effects

If your results indicate a decrease in signal, use these steps to differentiate between quenching and the inner-filter effect and to mitigate them.

Troubleshooting Signal Decrease

signal_decrease Signal Decrease Detected uv_vis_scan Measure UV-Vis Absorbance Spectrum of this compound signal_decrease->uv_vis_scan check_overlap Check Overlap with Fluorophore's Excitation/Emission Spectra uv_vis_scan->check_overlap inner_filter Inner-Filter Effect Likely check_overlap->inner_filter High Absorbance at Assay Wavelengths quenching_likely Quenching is Possible check_overlap->quenching_likely Low/No Absorbance mitigation Mitigation Strategies inner_filter->mitigation quenching_likely->mitigation

Caption: Workflow to address signal loss due to this compound.

Detailed Protocols:

  • Measure UV-Vis Absorbance Spectrum:

    • Purpose: To determine if this compound absorbs light at the excitation or emission wavelengths of your fluorophore.

    • Methodology:

      • Prepare serial dilutions of this compound in your assay buffer.

      • Measure the absorbance spectrum of each dilution from the UV to the visible range (e.g., 250-700 nm) using a spectrophotometer.

    • Analysis: If there is significant absorbance at your assay's excitation or emission wavelengths, the inner-filter effect is likely contributing to the signal decrease.

  • Mitigation Techniques:

    • Reduce Path Length: Use low-volume, black microplates to shorten the light path, which can reduce the inner-filter effect.

    • Change Fluorophore: Select a fluorophore with excitation and emission wavelengths that do not overlap with this compound's absorbance spectrum.

    • Decrease Compound or Fluorophore Concentration: If possible, lowering the concentration of this compound or the fluorophore can reduce quenching effects.

    • Mathematical Correction: For the inner-filter effect, mathematical models can be applied to correct the fluorescence data, although this is a more advanced approach.

Quantitative Data Summary

The following table summarizes the known spectral properties of a this compound reaction product. While not its intrinsic properties, this data is useful for considering potential assay interference in the green-yellow spectral range.

Compound/ProductExcitation Maxima (nm)Emission Maxima (nm)Reference
This compound-DMBA-DCC Product492518[1]

The following table provides estimated spectral properties for this compound based on structurally similar molecules, which may help in selecting appropriate fluorophores and filter sets.

Compound TypeEstimated Excitation Range (nm)Estimated Emission Range (nm)
Compounds with p-methoxyphenyl and pyrimidine moieties330 - 370430 - 480

References

Thonzylamine stability testing under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thonzylamine. The information is presented in a question-and-answer format to directly address potential issues during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Where can I find quantitative data on this compound stability at different pH values?

A1: Publicly available quantitative data on the stability of this compound at various pH values is limited. It is recommended that researchers perform their own forced degradation studies to determine the specific stability profile of their this compound formulation. The data presented in this guide is illustrative and based on general knowledge of antihistamine stability.

Q2: What are the typical conditions for a forced degradation study of this compound?

A2: Forced degradation studies for this compound should be designed to evaluate its stability under various stress conditions, including hydrolysis across a range of pH values.[1][2][3][4] These studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[1] A typical study would involve exposing a solution of this compound to acidic, neutral, and basic conditions at an elevated temperature.

Q3: What analytical techniques are suitable for monitoring this compound stability?

A3: Stability-indicating analytical methods are essential for separating and quantifying this compound in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose. The method must be validated to ensure it is accurate, specific, and reproducible.

Troubleshooting Guide

Problem 1: I am not observing any degradation of this compound under my acidic or basic stress conditions.

  • Possible Cause 1: Insufficient stress. The concentration of the acid or base may be too low, or the temperature and duration of the study may not be sufficient to induce degradation.

  • Troubleshooting Tip 1: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH), increase the temperature (e.g., to 70-80°C), or extend the duration of the study. It is important to aim for 5-20% degradation to obtain meaningful data.

  • Possible Cause 2: High intrinsic stability. this compound may be inherently stable under the tested conditions.

  • Troubleshooting Tip 2: While this compound may be stable at certain pH values, it is likely to degrade under more extreme conditions. A wider range of pH values and more aggressive stressors (e.g., higher temperatures, longer exposure times) should be evaluated.

Problem 2: My chromatograms show multiple unexpected peaks after forced degradation.

  • Possible Cause 1: Formation of multiple degradation products. this compound may degrade via several pathways, leading to multiple degradation products.

  • Troubleshooting Tip 1: This is an expected outcome of a forced degradation study. The goal is to develop a stability-indicating method that can resolve all significant degradation products from the parent drug and from each other. Method development may involve adjusting the mobile phase composition, pH, column type, and temperature.

  • Possible Cause 2: Interaction with excipients. If you are testing a formulation, the excipients may be interacting with this compound or degrading themselves.

  • Troubleshooting Tip 2: Analyze a placebo formulation (containing all excipients except this compound) under the same stress conditions to identify any peaks originating from the excipients.

Data Presentation

Illustrative Stability Data for this compound Hydrochloride under Various pH Conditions

Disclaimer: The following data is for illustrative purposes only and is based on typical stability profiles of similar antihistamine compounds. Actual results for this compound may vary and should be determined experimentally.

pH ConditionTemperature (°C)Time (hours)This compound Assay (%)Total Degradation Products (%)
0.1 M HCl (pH ~1)602492.57.5
Acetate Buffer (pH 4.5)602498.11.9
Purified Water (pH ~7)602497.52.5
Phosphate Buffer (pH 8.0)602494.25.8
0.1 M NaOH (pH ~13)602488.711.3

Experimental Protocols

Protocol: Forced Hydrolytic Degradation of this compound

1. Objective: To evaluate the stability of this compound in acidic, neutral, and basic solutions.

2. Materials:

  • This compound Hydrochloride Active Pharmaceutical Ingredient (API)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M solutions

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions

  • Phosphate Buffer (pH 7.0)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV detector

  • pH meter

  • Water bath or oven

3. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Pipette a known volume of the this compound stock solution into a volumetric flask.

    • Add 0.1 M HCl to the flask to achieve the desired final concentration of this compound.

    • Store the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Neutralize the aliquots with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH instead of HCl.

    • Neutralize the aliquots with an equivalent amount of HCl before analysis.

  • Neutral Hydrolysis:

    • Follow the same procedure, but use purified water or a neutral buffer (e.g., phosphate buffer pH 7.0).

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Calculate the percentage of remaining this compound and the percentage of each degradation product.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Output start Start prep_stock Prepare this compound Stock Solution (1 mg/mL) start->prep_stock acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base neutral Neutral Hydrolysis (Water, 60°C) prep_stock->neutral sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) acid->sampling base->sampling neutral->sampling neutralize Neutralize Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data end End data->end

Caption: Workflow for this compound Forced Degradation Study.

Logical_Relationship cluster_factors Stress Factors cluster_outcome Potential Outcomes cluster_analysis Analytical Assessment cluster_goal Overall Goal pH pH (Acidic, Neutral, Basic) Degradation This compound Degradation pH->Degradation Temp Temperature Temp->Degradation Time Time Time->Degradation Products Formation of Degradation Products Degradation->Products Stability Determine Stability Profile Products->Stability Pathway Elucidate Degradation Pathway Products->Pathway Goal Ensure Product Quality and Safety Stability->Goal Pathway->Goal

Caption: Factors Influencing this compound Stability Assessment.

References

Technical Support Center: Investigating Drug Interactions with Thonzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on designing and troubleshooting co-administration studies involving Thonzylamine. Given the limited publicly available data on the metabolism and pharmacokinetic profile of this compound, this guide offers a framework for conducting drug interaction studies based on regulatory guidelines and established scientific methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic pathways for this compound and the potential for drug interactions?

While specific metabolic pathways for this compound have not been extensively published, as a first-generation ethylenediamine antihistamine, it is anticipated to undergo metabolism primarily in the liver.[1][2] The cytochrome P450 (CYP) enzyme system is the major pathway for the metabolism of many first-generation antihistamines.[1][3] Therefore, there is a potential for drug-drug interactions (DDIs) when this compound is co-administered with drugs that are inhibitors, inducers, or substrates of CYP enzymes.[4] Additionally, like other antihistamines, this compound may interact with drugs that have sedative or anticholinergic properties.

Q2: How should I begin an in vitro assessment of this compound's drug interaction potential?

The initial assessment should focus on in vitro studies to determine if this compound is an inhibitor or inducer of major CYP450 enzymes, and to identify which enzymes are responsible for its metabolism (reaction phenotyping). Regulatory agencies like the FDA and EMA recommend a systematic, risk-based approach starting with in vitro experiments. These studies are cost-effective and can predict the likelihood of in vivo interactions.

Q3: What are the essential in vitro experiments to perform?

The core in vitro studies for assessing drug interaction potential include:

  • CYP450 Inhibition Assay: To determine if this compound can inhibit the activity of major CYP450 enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4). This is typically done by measuring the half-maximal inhibitory concentration (IC50).

  • CYP450 Induction Assay: To evaluate if this compound can increase the expression of CYP enzymes. This is often assessed using primary human hepatocytes by measuring changes in mRNA levels or enzyme activity.

  • Reaction Phenotyping: To identify the specific CYP450 enzymes responsible for metabolizing this compound. This can be achieved using human liver microsomes with selective chemical inhibitors or recombinant human CYP enzymes.

Q4: How do I interpret the results from an in vitro CYP450 inhibition study?

The results are typically presented as IC50 values, which represent the concentration of this compound required to inhibit 50% of a specific CYP enzyme's activity. A lower IC50 value indicates a more potent inhibitor. These values, in conjunction with the expected clinical concentrations of this compound, are used to predict the likelihood of a clinically significant interaction. Regulatory guidelines provide specific criteria for when these in vitro results trigger the need for further in vivo investigation.

Q5: What is the next step if this compound demonstrates potential for CYP450 induction in vitro?

If this compound shows evidence of CYP450 induction in vitro (e.g., a significant increase in enzyme activity or mRNA levels), the next step is to assess the clinical relevance. This often involves using the in vitro data in static or dynamic models, such as physiologically based pharmacokinetic (PBPK) modeling, to predict the magnitude of the interaction in vivo. Depending on the outcome of this modeling, a clinical DDI study may be warranted.

Q6: When are in vivo drug interaction studies required?

In vivo studies are generally necessary when in vitro data and modeling suggest a high potential for clinically significant drug interactions that could alter the safety or efficacy of this compound or co-administered drugs. The decision to proceed to in vivo studies is guided by decision trees provided in regulatory guidance documents.

Q7: How should an in vivo co-administration study be designed?

An in vivo study should be designed to quantify the effect of a co-administered drug (an inhibitor or inducer) on the pharmacokinetics of this compound, or the effect of this compound on the pharmacokinetics of a sensitive substrate drug. The study design should be robust, typically involving a crossover or parallel-group design in healthy volunteers, with careful selection of the interacting drug, dose, and duration of treatment.

Troubleshooting Guides

Issue: High variability in my in vitro metabolism assay results.

  • Possible Cause: Inconsistent protein concentrations in your microsomal or hepatocyte preparations.

    • Solution: Ensure accurate protein quantification (e.g., using a BCA assay) and consistent dilutions for each experiment.

  • Possible Cause: Degradation of this compound or the probe substrate.

    • Solution: Check the stability of your compounds in the assay buffer and under the incubation conditions. Minimize freeze-thaw cycles of stock solutions.

  • Possible Cause: Pipetting errors.

    • Solution: Use calibrated pipettes and consider using automated liquid handlers for high-throughput assays to improve precision.

Issue: In vivo pharmacokinetic data shows significant inter-animal variability.

  • Possible Cause: Differences in animal health, age, or weight.

    • Solution: Use animals from a reputable supplier and ensure they are age- and weight-matched. Acclimatize animals to the facility before the study.

  • Possible Cause: Inconsistent dosing or sample collection timing.

    • Solution: Standardize dosing procedures and adhere strictly to the predetermined blood sampling schedule.

  • Possible Cause: Genetic polymorphisms in drug-metabolizing enzymes within the animal strain.

    • Solution: Be aware of the genetic background of the animal model used, as this can influence drug metabolism.

Experimental Protocols

Protocol 1: In Vitro CYP450 Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory potential of this compound on major CYP450 isoforms using human liver microsomes.

  • Materials: Human liver microsomes (pooled), NADPH regenerating system, specific CYP450 probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.), this compound, positive control inhibitors, incubation buffer (e.g., phosphate buffer), and a termination solution (e.g., acetonitrile).

  • Procedure: a. Prepare a series of concentrations of this compound and positive control inhibitors. b. In a 96-well plate, pre-incubate the human liver microsomes, this compound (or control), and buffer at 37°C. c. Add the specific CYP450 probe substrate to the wells and mix. d. Initiate the reaction by adding the NADPH regenerating system. e. Incubate at 37°C for a predetermined time. f. Stop the reaction by adding the termination solution. g. Centrifuge the plate to pellet the protein. h. Analyze the supernatant for the formation of the metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis: Plot the percentage of inhibition versus the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro CYP450 Induction Assay

This protocol provides a general method for evaluating the potential of this compound to induce CYP450 enzymes in primary human hepatocytes.

  • Materials: Cryopreserved primary human hepatocytes, appropriate cell culture medium, this compound, positive control inducers (e.g., rifampicin for CYP3A4), and reagents for mRNA extraction and qRT-PCR or specific probe substrates for activity measurement.

  • Procedure: a. Thaw and plate the primary human hepatocytes according to the supplier's instructions. b. Allow the cells to acclimate. c. Treat the cells with varying concentrations of this compound, a vehicle control, and a positive control inducer for 48-72 hours, refreshing the medium and compounds daily. d. After the treatment period, either: i. Lyse the cells and extract mRNA for qRT-PCR analysis of CYP enzyme gene expression. ii. Incubate the cells with a specific CYP probe substrate to measure enzyme activity.

  • Data Analysis: Calculate the fold change in mRNA expression or enzyme activity relative to the vehicle control. Determine the EC50 (concentration for half-maximal induction) and Emax (maximum induction effect).

Protocol 3: In Vivo Pharmacokinetic Drug Interaction Study (Rodent Model)

This protocol describes a general approach for an in vivo study to assess the effect of a CYP3A4 inhibitor (e.g., ketoconazole) on the pharmacokinetics of this compound in rats.

  • Animals: Male Sprague-Dawley rats (8-10 weeks old).

  • Study Design: A two-period crossover design with a washout period of at least one week.

  • Procedure: a. Period 1: Administer a single oral dose of this compound to the rats. b. Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose via a cannulated vessel. c. Washout Period: Allow for a sufficient washout period. d. Period 2: Pre-treat the rats with a CYP3A4 inhibitor (e.g., ketoconazole) for a specified duration. e. Administer the same single oral dose of this compound. f. Collect blood samples at the same time points as in Period 1.

  • Sample Analysis: Process the blood samples to obtain plasma and analyze the concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and half-life for both periods. Compare the parameters to determine the effect of the inhibitor.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound Inhibition of Major CYP450 Isoforms

CYP450 IsoformProbe SubstrateIC50 (µM)
CYP1A2Phenacetin> 50
CYP2B6Bupropion25.3
CYP2C8Amodiaquine> 50
CYP2C9Diclofenac42.1
CYP2C19S-Mephenytoin15.8
CYP2D6Dextromethorphan5.2
CYP3A4Midazolam18.9

Table 2: Hypothetical Results of a CYP450 Induction Study with this compound in Human Hepatocytes

CYP450 IsoformFold Induction (mRNA) at 10 µM this compoundEC50 (µM)Emax (fold induction)
CYP1A21.2> 501.5
CYP2B63.58.74.2
CYP3A42.112.52.8

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats With and Without a Co-administered CYP3A4 Inhibitor

ParameterThis compound AloneThis compound + CYP3A4 Inhibitor% Change
Cmax (ng/mL)450 ± 75890 ± 120+97.8%
AUC (0-inf) (ng*h/mL)2800 ± 4507500 ± 980+167.9%
T½ (h)4.2 ± 0.88.5 ± 1.2+102.4%
CL/F (L/h/kg)3.6 ± 0.61.3 ± 0.3-63.9%

Visualizations

DDI_Workflow start Start: Investigational Drug (this compound) in_vitro In Vitro Studies: - CYP Inhibition - CYP Induction - Reaction Phenotyping start->in_vitro inhibition_eval Significant Inhibition? in_vitro->inhibition_eval induction_eval Significant Induction? in_vitro->induction_eval phenotyping_eval Metabolism by Single CYP? in_vitro->phenotyping_eval pbpk_model Static or PBPK Modeling inhibition_eval->pbpk_model Yes no_interaction Low Interaction Potential inhibition_eval->no_interaction No induction_eval->pbpk_model Yes induction_eval->no_interaction No phenotyping_eval->pbpk_model Yes phenotyping_eval->no_interaction No clinical_ddi_needed Clinical DDI Study Needed? pbpk_model->clinical_ddi_needed clinical_ddi_needed->no_interaction No labeling Update Drug Label with Interaction Information clinical_ddi_needed->labeling Yes

Caption: Decision workflow for investigating drug-drug interactions.

Metabolic_Pathway This compound This compound Phase1 Phase I Metabolism (Oxidation, Demethylation) This compound->Phase1 Metabolite1 Active/Inactive Metabolites Phase1->Metabolite1 via CYP_enzymes CYP2D6, CYP3A4, etc. CYP_enzymes->Phase1 Phase2 Phase II Metabolism (Glucuronidation) Metabolite1->Phase2 Conjugated_Metabolite Conjugated Metabolite (Water-soluble) Phase2->Conjugated_Metabolite via UGT_enzymes UGTs UGT_enzymes->Phase2 Excretion Renal/Biliary Excretion Conjugated_Metabolite->Excretion

Caption: Hypothetical metabolic pathway for a first-generation antihistamine.

CYP_Inhibition_Workflow prep_reagents Prepare Reagents: - Microsomes - Buffers - this compound dilutions - Probe Substrates pre_incubation Pre-incubate Microsomes and this compound at 37°C prep_reagents->pre_incubation add_substrate Add Probe Substrate pre_incubation->add_substrate start_reaction Initiate Reaction with NADPH add_substrate->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Stop Reaction with Acetonitrile incubation->stop_reaction analysis LC-MS/MS Analysis of Metabolite Formation stop_reaction->analysis data_analysis Calculate IC50 Value analysis->data_analysis

Caption: Experimental workflow for an in vitro CYP450 inhibition assay.

References

Technical Support Center: Addressing Thonzylamine Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential cross-reactivity of Thonzylamine in immunoassays. Given the structural characteristics of this compound, a first-generation antihistamine, there is a potential for interference in immunoassays designed to detect other structurally similar molecules. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it cross-react in my immunoassay?

This compound is a first-generation antihistamine containing an ethylenediamine backbone, a methoxybenzyl group, and a pyrimidine ring. Cross-reactivity in immunoassays can occur when an antibody, designed to bind a specific target, also binds to other molecules that share similar structural features or epitopes. Due to its chemical structure, this compound may be recognized by antibodies raised against other drugs or endogenous molecules with similar functional groups, leading to false-positive or inaccurate results.

Q2: Which types of immunoassays are most susceptible to interference from small molecules like this compound?

Competitive immunoassays are generally more susceptible to interference from small molecules than sandwich (immunometric) assays.[1] This is because competitive assays typically use a single antibody to bind either the target analyte or a labeled version of it. Small molecules like this compound can compete with the intended analyte for this single binding site. Sandwich assays, which require the analyte to be large enough to be bound by two different antibodies simultaneously, are less prone to this type of interference.

Q3: Are monoclonal or polyclonal antibodies better for avoiding cross-reactivity with this compound?

Monoclonal antibodies are generally preferred for minimizing cross-reactivity.[1][2][3][4] They are highly specific because they recognize a single epitope on an antigen. Polyclonal antibodies, on the other hand, are a mixture of antibodies that recognize multiple epitopes on a single antigen, which increases the likelihood of binding to structurally similar but unintended molecules.

Q4: What are the initial signs that this compound might be interfering with my assay?

Unexpectedly high or false-positive results in samples from subjects known to be taking this compound (or in spiked samples) are a primary indicator. Other signs include a loss of parallelism in dilution series, where the dose-response curve of the sample is not parallel to the standard curve, and poor recovery of spiked analyte.

Troubleshooting Guide

If you suspect this compound cross-reactivity is affecting your immunoassay, follow this step-by-step troubleshooting guide.

TroubleshootingWorkflow Troubleshooting this compound Cross-Reactivity start Suspected Interference check_literature Review Assay Documentation & Literature for Known Cross-Reactivity start->check_literature spike_recovery Perform Spike and Recovery Experiment with this compound check_literature->spike_recovery dilution_linearity Assess Dilution Linearity spike_recovery->dilution_linearity evaluate_results Evaluate Spike/Recovery & Linearity Data dilution_linearity->evaluate_results no_interference Interference Unlikely evaluate_results->no_interference Results within acceptable limits interference_confirmed Interference Confirmed evaluate_results->interference_confirmed Poor recovery or non-linearity mitigation Implement Mitigation Strategy interference_confirmed->mitigation sample_pretreatment Sample Pre-treatment (SPE or LLE) mitigation->sample_pretreatment buffer_optimization Optimize Assay Buffer (e.g., add blocking agents) mitigation->buffer_optimization revalidate Re-validate Assay with Mitigation Strategy sample_pretreatment->revalidate buffer_optimization->revalidate end Accurate Results revalidate->end

Caption: Troubleshooting workflow for suspected this compound interference.

Quantitative Data on Structurally Similar Compounds

While specific cross-reactivity data for this compound is not widely available, data from structurally related first-generation antihistamines and other compounds can provide an indication of potential interference. The following table summarizes cross-reactivity data for compounds with structural similarities to this compound in various immunoassays.

Interfering CompoundStructural Similarity to this compoundImmunoassay TargetAssay Type% Cross-Reactivity / IC50Reference
Diphenhydramine Contains a substituted ethylamine chainMethadoneEMIT0.4% at 100 µg/mL
Doxylamine Contains a substituted ethylamine chain and pyridine ringMethadoneEMIT1.2% at 100 µg/mL
Promethazine Phenothiazine derivative with an ethylamine side chainTricyclic Antidepressants (TCA)MultipleCan cause false positives
Orphenadrine Structurally similar to diphenhydramineMethadoneEMIT0.2% at 100 µg/mL

Note: This table provides examples of cross-reactivity for structurally related compounds. The degree of interference is dependent on the specific antibody and assay conditions. It is crucial to validate your specific assay for potential cross-reactivity with this compound.

Experimental Protocols for Mitigating Interference

If this compound cross-reactivity is confirmed, the following experimental protocols can be employed to mitigate its effects.

Protocol 1: Solid-Phase Extraction (SPE) for Sample Clean-up

This protocol is designed to remove interfering substances like this compound from the sample matrix prior to immunoassay analysis.

SPE_Protocol Solid-Phase Extraction (SPE) Protocol start Start condition 1. Condition SPE Cartridge (e.g., with methanol then water) start->condition load 2. Load Sample condition->load wash 3. Wash Cartridge (to remove interfering substances) load->wash elute 4. Elute Analyte of Interest wash->elute analyze 5. Analyze Eluate by Immunoassay elute->analyze end End analyze->end

Caption: General workflow for sample clean-up using Solid-Phase Extraction.

Detailed Steps:

  • Select SPE Cartridge: Choose a sorbent that retains the analyte of interest while allowing this compound to be washed away, or vice versa. A C18 (non-polar) or a mixed-mode cation exchange sorbent may be suitable depending on the analyte.

  • Conditioning: Pre-treat the SPE cartridge by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or buffer) through the sorbent bed.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, controlled flow rate.

  • Washing: Pass a wash solvent through the cartridge to remove this compound and other non-retained interfering compounds. The composition of the wash solvent should be optimized to maximize the removal of interferences without eluting the analyte of interest.

  • Elution: Elute the target analyte from the sorbent using an appropriate elution solvent.

  • Analysis: The collected eluate can then be analyzed using the immunoassay. It may be necessary to evaporate the solvent and reconstitute the sample in the assay buffer.

Protocol 2: Liquid-Liquid Extraction (LLE) for Sample Clean-up

LLE is an alternative method to SPE for separating the analyte of interest from interfering substances based on their differential solubility in two immiscible liquid phases.

Detailed Steps:

  • Solvent Selection: Choose an organic solvent that is immiscible with the aqueous sample and has a high affinity for either the analyte or this compound, but not both.

  • Extraction:

    • Mix the sample with the chosen organic solvent in a separation funnel or vial.

    • Vortex or shake vigorously to ensure thorough mixing and facilitate the transfer of the target compound into the preferred solvent phase.

    • Allow the two phases to separate. Centrifugation can be used to expedite this process.

  • Separation: Carefully collect the phase containing the analyte of interest.

  • Evaporation and Reconstitution: Evaporate the collected solvent and reconstitute the residue in the immunoassay buffer.

Protocol 3: Assay Buffer Optimization with Blocking Agents

Modifying the assay buffer can help to reduce non-specific binding and cross-reactivity.

Detailed Steps:

  • Select Blocking Agents: Common blocking agents include Bovine Serum Albumin (BSA), casein, and non-fat dry milk. Proprietary commercial blocking buffers are also available and can be effective.

  • Optimize Concentration: Test a range of concentrations for the selected blocking agent in the assay buffer to determine the optimal concentration that reduces interference without affecting the specific signal of the assay.

  • Consider Additives: The addition of non-ionic detergents like Tween-20 (at low concentrations, e.g., 0.05%) to the wash buffer can help to reduce non-specific binding.

  • Matrix Matching: If possible, prepare standards and controls in a matrix that closely resembles the sample matrix to account for matrix effects.

By following the guidance in this technical support center, researchers can effectively identify, troubleshoot, and mitigate potential cross-reactivity from this compound, thereby ensuring the generation of accurate and reliable immunoassay data.

References

Validation & Comparative

A Comparative Guide to the Histamine Blockade Efficacy of Thonzylamine and Diphenhydramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the histamine H1 receptor blockade efficacy of two first-generation antihistamines: thonzylamine and diphenhydramine. The information is compiled from publicly available data to assist researchers and professionals in drug development and pharmacological studies.

Executive Summary

Both this compound and diphenhydramine are first-generation antihistamines that function by competitively antagonizing the histamine H1 receptor.[1][2] While extensive quantitative data is available regarding the binding affinity of diphenhydramine to the H1 receptor, there is a notable lack of publicly available, specific binding affinity data (such as Ki or IC50 values) for this compound. Consequently, a direct quantitative comparison of their potencies at the molecular level is challenging. This guide presents the available quantitative data for diphenhydramine and qualitative information for this compound, alongside a comparison of their known clinical and pharmacological profiles.

Mechanism of Action: Histamine H1 Receptor Blockade

This compound and diphenhydramine share a common mechanism of action. They are both inverse agonists at the histamine H1 receptor.[2][3] By binding to the H1 receptor, they prevent histamine from binding and activating it. This action blocks the downstream signaling cascade responsible for the symptoms of allergic reactions, such as vasodilation, increased vascular permeability, and stimulation of sensory nerves.[1]

Histamine_Signaling_Pathway cluster_cell Cell Membrane Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Response Allergic Response (e.g., vasodilation, inflammation) Ca_release->Allergic_Response PKC->Allergic_Response Antihistamine This compound / Diphenhydramine Antihistamine->H1R Blocks Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing H1 receptors Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand_Prep Prepare radiolabeled ligand (e.g., [³H]-mepyramine) Radioligand_Prep->Incubate Test_Compound_Prep Prepare serial dilutions of test compound (this compound/Diphenhydramine) Test_Compound_Prep->Incubate Filter Separate bound from free radioligand (e.g., filtration) Incubate->Filter Measure Measure radioactivity of bound ligand Filter->Measure Analyze Calculate IC₅₀ and/or Kᵢ values Measure->Analyze

References

A Comparative Analysis of Thonzylamine and Second-Generation Antihistamines for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the first-generation antihistamine Thonzylamine with commonly used second-generation antihistamines. This analysis is supported by available experimental data to inform preclinical and clinical research decisions.

This compound, a first-generation ethylenediamine derivative antihistamine, has been used for the symptomatic relief of allergic conditions.[1][2] However, the development of second-generation antihistamines, designed for improved selectivity and reduced side effects, has largely supplanted the use of older agents. This guide delves into a comparative analysis of their pharmacological profiles, focusing on receptor affinity, central nervous system (CNS) effects, and anticholinergic properties.

Mechanism of Action: H1 Receptor Antagonism

Both this compound and second-generation antihistamines exert their therapeutic effects by acting as inverse agonists at the histamine H1 receptor.[3][4] Histamine binding to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 signaling cascade.[5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the physiological effects of an allergic response. Antihistamines prevent this cascade by stabilizing the inactive conformation of the H1 receptor.

H1_Signaling_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor (Inactive) Histamine->H1R Binds H1R_active H1 Receptor (Active) H1R->H1R_active Activates Gq Gq Protein H1R_active->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Allergic_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca_release->Allergic_Response PKC->Allergic_Response Antihistamine Antihistamine (this compound or Second-Gen) Antihistamine->H1R Binds and stabilizes inactive state Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with H1 Receptors) Incubation Incubation of Membranes, Radioligand, & Test Compound Membrane_Prep->Incubation Radioligand Radioligand ([³H]mepyramine) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation IC50 Determine IC50 Scintillation->IC50 Ki Calculate Ki using Cheng-Prusoff equation IC50->Ki

References

In Vitro Efficacy Showdown: Thonzylamine vs. Loratadine in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Drug Development Professionals

In the landscape of antihistamine development, a thorough understanding of the in vitro efficacy of different compounds is paramount for guiding preclinical and clinical research. This guide provides a detailed comparison of the in vitro performance of Thonzylamine, a first-generation antihistamine, and Loratadine, a second-generation agent. The following analysis is based on available experimental data and is intended for researchers, scientists, and drug development professionals.

Executive Summary

I. Comparative Efficacy: A Quantitative Overview

Due to the limited availability of in vitro efficacy data for this compound, a direct quantitative comparison with Loratadine is not feasible at this time. The following table summarizes the available quantitative data for Loratadine across various in vitro assays.

In Vitro AssayTarget/Cell TypeStimulusLoratadine IC50Citation(s)
Histamine Release Inhibition Human Basophilsanti-IgE30 µM[1]
Human BasophilsfMLP29 µM[1]
Human BasophilsCa2+ Ionophore A2318724 µM[1]
Chemokine Release Inhibition Primary Human KeratinocytesIFN-γ2 µM (for CCL5)[2]
Inhibition of Neoplastic Cell Growth Human and Canine Neoplastic Mast Cells-10-50 µM[3]

II. Mechanism of Action and Signaling Pathways

This compound: As a first-generation antihistamine, this compound primarily acts as a competitive antagonist at the histamine H1 receptor. This action blocks the effects of histamine, such as vasodilation and increased vascular permeability, which are responsible for many of the symptoms of allergic reactions.

Loratadine: Loratadine is a second-generation antihistamine that also functions as a competitive antagonist of the histamine H1 receptor. Beyond its receptor antagonism, in vitro studies have revealed that Loratadine possesses mast cell-stabilizing properties, inhibiting the release of histamine and other inflammatory mediators. Furthermore, Loratadine has demonstrated anti-inflammatory effects by suppressing key signaling pathways, including the NF-κB and AP-1 pathways, which are crucial for the expression of pro-inflammatory genes.

Signaling Pathway Diagrams:

G cluster_this compound This compound Signaling Pathway This compound This compound H1R Histamine H1 Receptor This compound->H1R Blocks Gq Gq Protein H1R->Gq Activates Histamine Histamine Histamine->H1R Binds PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Allergic_Response Allergic Response Ca_PKC->Allergic_Response

This compound's primary mechanism of action.

G cluster_Loratadine Loratadine Signaling Pathways Loratadine Loratadine H1R Histamine H1 Receptor Loratadine->H1R Blocks Mast_Cell Mast Cell/Basophil Loratadine->Mast_Cell Inhibits Degranulation TAK1 TAK1 Loratadine->TAK1 Inhibits Histamine Histamine Histamine->H1R Binds Histamine_Release Histamine Release Mast_Cell->Histamine_Release NFkB NF-κB Pathway TAK1->NFkB AP1 AP-1 Pathway TAK1->AP1 Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes AP1->Inflammatory_Genes

Loratadine's multi-faceted mechanism of action.

III. Experimental Methodologies

Detailed protocols for the key in vitro assays are provided below to facilitate the replication and validation of these findings.

A. Histamine Release Assay

Objective: To quantify the inhibition of histamine release from mast cells or basophils.

Protocol:

  • Cell Preparation: Isolate human basophils from peripheral blood or use a cultured mast cell line (e.g., RBL-2H3).

  • Sensitization (for IgE-mediated release): Incubate cells with IgE.

  • Drug Incubation: Pre-incubate the cells with varying concentrations of the test compound (this compound or Loratadine) or vehicle control.

  • Stimulation: Induce histamine release using a relevant stimulus (e.g., anti-IgE, fMLP, or a calcium ionophore).

  • Sample Collection: Centrifuge the cell suspension to pellet the cells and collect the supernatant.

  • Histamine Quantification: Measure the histamine concentration in the supernatant using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

  • Data Analysis: Calculate the percentage of histamine release inhibition for each drug concentration compared to the vehicle control and determine the IC50 value.

G start Start cell_prep Isolate/Culture Mast Cells or Basophils start->cell_prep drug_incubation Incubate with this compound/Loratadine cell_prep->drug_incubation stimulation Stimulate Histamine Release drug_incubation->stimulation centrifugation Centrifuge and Collect Supernatant stimulation->centrifugation quantification Quantify Histamine (ELISA/Fluorometry) centrifugation->quantification analysis Calculate % Inhibition & IC50 quantification->analysis end End analysis->end

Workflow for the Histamine Release Assay.
B. Chemokine/Cytokine Release Assay

Objective: To measure the inhibitory effect of the compounds on the release of inflammatory chemokines or cytokines from relevant cell types.

Protocol:

  • Cell Culture: Culture appropriate cells (e.g., primary human keratinocytes, peripheral blood mononuclear cells) to a suitable confluency.

  • Drug Treatment: Treat the cells with different concentrations of the test compound or vehicle control.

  • Stimulation: Stimulate the cells with an inflammatory agent (e.g., IFN-γ, LPS) to induce chemokine/cytokine production.

  • Supernatant Collection: After a defined incubation period, collect the cell culture supernatant.

  • Quantification: Measure the concentration of the target chemokine or cytokine in the supernatant using ELISA or a multiplex bead-based immunoassay.

  • Data Analysis: Determine the IC50 value for the inhibition of chemokine/cytokine release.

C. NF-κB and AP-1 Reporter Assays

Objective: To assess the inhibitory effect of the compounds on the transcriptional activity of NF-κB and AP-1.

Protocol:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a luciferase reporter plasmid containing response elements for either NF-κB or AP-1. A co-transfection with a control reporter plasmid (e.g., Renilla luciferase) is recommended for normalization.

  • Drug Treatment: Treat the transfected cells with various concentrations of the test compound or vehicle.

  • Stimulation: Stimulate the cells with an appropriate inducer of the NF-κB or AP-1 pathway (e.g., TNF-α, PMA).

  • Cell Lysis: Lyse the cells to release the luciferase enzymes.

  • Luciferase Assay: Measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the fold-inhibition of reporter gene expression compared to the stimulated control.

IV. Conclusion and Future Directions

The available in vitro data strongly supports the efficacy of Loratadine in not only blocking the histamine H1 receptor but also in modulating downstream inflammatory processes through the inhibition of histamine release and the suppression of key pro-inflammatory signaling pathways. These multifaceted actions likely contribute to its clinical effectiveness as a second-generation antihistamine.

The significant gap in the publicly available in vitro efficacy data for this compound highlights a need for further research. To enable a comprehensive and direct comparison with second-generation antihistamines like Loratadine, future studies should focus on determining the binding affinity (Ki) of this compound for the H1 receptor and its functional inhibitory capacity (IC50) in a range of relevant cellular assays, including histamine release, cytokine production, and signaling pathway activation. Such data would be invaluable for a more complete understanding of the pharmacological profile of this first-generation antihistamine and for guiding the development of novel anti-allergic and anti-inflammatory therapeutics.

References

Thonzylamine efficacy in preclinical models compared to fexofenadine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of thonzylamine, a first-generation antihistamine, and fexofenadine, a second-generation antihistamine. The following sections detail their performance in key preclinical models, supported by available experimental data. While extensive preclinical data for the older compound, this compound, is limited in publicly accessible literature, this guide compiles available information to offer a comparative perspective.

Mechanism of Action

Both this compound and fexofenadine exert their primary effect by acting as antagonists at the histamine H1 receptor.[1] Histamine, a key mediator in allergic reactions, binds to H1 receptors to elicit responses such as vasodilation, increased vascular permeability, and nerve stimulation, leading to symptoms like nasal congestion, runny nose, and itching. By blocking these receptors, both drugs can mitigate or prevent these allergic symptoms.

Fexofenadine is a selective peripheral H1 receptor antagonist and is recognized for its non-sedating properties, as it does not readily cross the blood-brain barrier.[2] In contrast, this compound is a first-generation antihistamine, a class of drugs that can cross the blood-brain barrier and may cause sedation.

Quantitative Efficacy Data

The following table summarizes the available quantitative preclinical data for this compound and fexofenadine. A direct comparison is challenging due to the limited availability of head-to-head preclinical studies and the scarcity of modern preclinical data for this compound.

Preclinical ModelParameterThis compoundFexofenadine
Receptor Binding Histamine H1 Receptor Binding Affinity (Ki)Data Not Available~10 nM
Mast Cell Degranulation Inhibition of Compound 48/80-Induced Histamine ReleaseData Not AvailableSignificant reduction at 10 µM and 100 µM
In Vivo Allergic Rhinitis Model Inhibition of Nasal Airway Resistance (Guinea Pig)Data Not AvailableSignificant inhibition at 20 mg/kg (oral)
In Vitro Smooth Muscle Contraction Inhibition of Histamine-Induced Guinea Pig Ileum ContractionData Not AvailableData Not Available

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a compound to the histamine H1 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells expressing the human histamine H1 receptor (e.g., HEK293T cells).

  • Binding Reaction: The cell membranes are incubated with a radiolabeled ligand that specifically binds to the H1 receptor (e.g., [³H]mepyramine) and varying concentrations of the test compound (fexofenadine).

  • Incubation: The reaction is allowed to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[3]

Inhibition of Compound 48/80-Induced Mast Cell Degranulation

Objective: To assess the ability of a compound to inhibit the release of inflammatory mediators from mast cells.

Methodology:

  • Cell Culture: Rat basophilic leukemia (RBL-2H3) cells, a mast cell line, are cultured.

  • Pre-incubation: The cells are pre-incubated with different concentrations of the test compound (fexofenadine) for a specified period (e.g., 30 minutes).

  • Stimulation: Mast cell degranulation is induced by adding Compound 48/80, a potent mast cell degranulator.

  • Quantification of Degranulation: The extent of degranulation is measured by quantifying the release of a marker enzyme, such as β-hexosaminidase, into the cell supernatant. The enzyme activity is determined using a colorimetric assay.

  • Data Analysis: The percentage of inhibition of β-hexosaminidase release by the test compound is calculated relative to the control (cells treated with Compound 48/80 alone).[2][4]

Antigen-Induced Rhinitis in Guinea Pigs

Objective: To evaluate the in vivo efficacy of a compound in an animal model of allergic rhinitis.

Methodology:

  • Sensitization: Guinea pigs are sensitized to an allergen, typically ovalbumin (OVA), through injections.

  • Drug Administration: The test compound (fexofenadine) or vehicle is administered orally at a specific time before the allergen challenge.

  • Allergen Challenge: A solution of the allergen (OVA) is instilled into the nasal cavity of the sensitized guinea pigs.

  • Measurement of Nasal Airway Resistance: Nasal airway resistance is measured for a defined period after the allergen challenge using a plethysmograph.

  • Data Analysis: The increase in nasal airway resistance in the drug-treated group is compared to that in the vehicle-treated control group to determine the percentage of inhibition.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

G cluster_0 Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R_active Active H1 Receptor Histamine->H1R_active Binds & Activates H1R_inactive Inactive H1 Receptor H1R_inactive->H1R_active Gq_protein Gq Protein H1R_active->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Symptoms Allergic Symptoms (Vasodilation, Increased Permeability, etc.) Ca_release->Allergic_Symptoms PKC_activation->Allergic_Symptoms Antihistamine This compound / Fexofenadine Antihistamine->H1R_inactive Binds & Stabilizes

Caption: Histamine H1 Receptor Signaling Pathway and Antihistamine Action.

G cluster_1 Experimental Workflow: In Vivo Allergic Rhinitis Model Sensitization Sensitization of Guinea Pigs (e.g., with Ovalbumin) Drug_Admin Oral Administration (this compound/Fexofenadine or Vehicle) Sensitization->Drug_Admin Allergen_Challenge Intranasal Allergen Challenge Drug_Admin->Allergen_Challenge Measurement Measure Nasal Airway Resistance (Plethysmography) Allergen_Challenge->Measurement Data_Analysis Data Analysis: Compare Drug vs. Vehicle Measurement->Data_Analysis

Caption: Workflow for the Guinea Pig Model of Antigen-Induced Rhinitis.

G cluster_2 Experimental Workflow: Mast Cell Degranulation Assay Cell_Culture Culture Mast Cells (e.g., RBL-2H3) Pre_incubation Pre-incubate with This compound/Fexofenadine Cell_Culture->Pre_incubation Stimulation Induce Degranulation (e.g., with Compound 48/80) Pre_incubation->Stimulation Quantification Quantify Degranulation (e.g., β-hexosaminidase assay) Stimulation->Quantification Data_Analysis Data Analysis: Calculate % Inhibition Quantification->Data_Analysis

Caption: Workflow for the In Vitro Mast Cell Degranulation Assay.

References

Thonzylamine's Antianaphylactic Properties: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Thonzylamine, a first-generation ethylenediamine antihistamine, demonstrates significant antianaphylactic potential by competitively inhibiting the histamine H1 receptor. This guide provides a comparative analysis of this compound's presumed efficacy against other antihistamines in validated in vivo models of anaphylaxis, supported by experimental data and detailed protocols to aid researchers in the field of allergy and immunology.

Comparative Efficacy of H1 Antihistamines in Anaphylaxis Models

While direct experimental data on this compound in standardized in vivo anaphylaxis models is limited in publicly available literature, its efficacy can be inferred from its classification as a first-generation antihistamine and the known effects of this drug class in such models. The primary mechanism of action for this compound is blocking the effects of histamine, a key mediator of anaphylaxis, at the H1 receptor.[1][2][3][4] This action is expected to mitigate histamine-driven symptoms such as vasodilation, increased vascular permeability, and smooth muscle contraction.

To provide a framework for evaluating this compound's potential, this guide compares its expected performance with other first- and second-generation antihistamines for which in vivo data are available. The following tables summarize the quantitative efficacy of various antihistamines in two standard models: Passive Cutaneous Anaphylaxis (PCA) and Systemic Anaphylaxis.

Table 1: Inhibition of Passive Cutaneous Anaphylaxis (PCA) by H1 Antihistamines

AntihistamineGenerationAnimal ModelDoseRoute of AdministrationInhibition of Vascular Permeability (%)Reference(s)
This compound FirstRat/Mouse--Data not available-
HydroxyzineFirstRat25 mg/kgOral>50% reduction in wheal area[5]
MepyramineFirstRat--Partial inhibition
ClemastineFirstRat--No significant inhibition
CetirizineSecondMouse--Significant inhibition-
TerfenadineSecondMouse--Significant inhibition-

Table 2: Protection Against Systemic Anaphylaxis by H1 Antihistamines

AntihistamineGenerationAnimal ModelAnaphylaxis InductionDoseRoute of AdministrationOutcomeReference(s)
This compound FirstMouseCompound 48/80--Data not available-
DiphenhydramineFirstMouseIgE-mediated--Indicated for anaphylaxis management-
ChlorpheniramineFirstMouse/Guinea PigIgE-mediated--Indicated for anaphylaxis management
PromethazineFirstMouseIgE-mediated--Indicated for anaphylaxis management
HydroxyzineFirstMouseIgE-mediated--Effective in reducing mortality

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

cluster_0 IgE-Mediated Mast Cell Activation cluster_1 Pharmacological Intervention Allergen Allergen IgE IgE Antibody Allergen->IgE binds FcεRI FcεRI Receptor on Mast Cell IgE->FcεRI binds to CrossLinking Cross-linking of IgE-FcεRI complexes FcεRI->CrossLinking leads to SignalTransduction Signal Transduction Cascade (Syk, LAT, PLCγ) CrossLinking->SignalTransduction Degranulation Degranulation SignalTransduction->Degranulation MediatorRelease Release of Histamine & other mediators Degranulation->MediatorRelease H1Receptor Histamine H1 Receptor on Target Cells MediatorRelease->H1Receptor Histamine binds to This compound This compound (H1 Antihistamine) Blockade Competitive Antagonism This compound->Blockade H1Receptor->Blockade SymptomPrevention Prevention of Anaphylactic Symptoms Blockade->SymptomPrevention

Mechanism of this compound in Anaphylaxis.

cluster_pca Passive Cutaneous Anaphylaxis (PCA) Workflow Sensitization 1. Sensitization: Intradermal injection of anti-DNP IgE into mouse ear LatentPeriod 2. Latent Period (24h) Sensitization->LatentPeriod DrugAdmin 3. Administration of this compound or other test compounds LatentPeriod->DrugAdmin Challenge 4. Antigen Challenge: Intravenous injection of DNP-HSA + Evans Blue dye DrugAdmin->Challenge Measurement 5. Measurement: Quantification of Evans Blue extravasation in ear tissue Challenge->Measurement

Workflow for Passive Cutaneous Anaphylaxis.

cluster_sa Systemic Anaphylaxis Workflow DrugAdmin_SA 1. Administration of this compound or other test compounds Induction 2. Induction of Anaphylaxis: Intraperitoneal injection of Compound 48/80 or Allergen (in sensitized mice) DrugAdmin_SA->Induction Monitoring 3. Monitoring (e.g., 60 min): - Rectal temperature - Clinical signs of shock - Mortality rate Induction->Monitoring Analysis 4. Post-mortem Analysis: - Serum histamine levels - Mast cell degranulation in tissues Monitoring->Analysis

Workflow for Systemic Anaphylaxis.

Experimental Protocols

Passive Cutaneous Anaphylaxis (PCA) in Rodents

This model assesses the ability of a compound to inhibit IgE-mediated increases in vascular permeability in the skin.

Materials:

  • Anti-DNP (dinitrophenyl) IgE antibody

  • DNP-HSA (dinitrophenyl-human serum albumin) antigen

  • Evans Blue dye

  • Test compound (e.g., this compound hydrochloride) and vehicle

  • Male BALB/c mice or Wistar rats

  • Saline solution

  • Formamide or other solvent for dye extraction

  • Spectrophotometer

Procedure:

  • Sensitization: Anesthetize the animals. Inject a specific concentration of anti-DNP IgE (e.g., 50 ng in 20 µL of saline) intradermally into the pinna of one ear. The contralateral ear can be injected with saline as a control.

  • Latent Period: Allow a latent period of 24 to 72 hours for the IgE to bind to mast cell FcεRI receptors.

  • Compound Administration: Administer the test compound (this compound) or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before antigen challenge (typically 1 hour).

  • Antigen Challenge: Prepare a solution of DNP-HSA and Evans Blue dye in saline. Inject this solution intravenously into the tail vein of the mice. A typical concentration is 1% Evans Blue with 100 µg of DNP-HSA.

  • Observation and Sample Collection: After a set period (e.g., 30-60 minutes), euthanize the animals. Excise the ears and photograph them to document the blueing reaction.

  • Quantification: To quantify the increased vascular permeability, extract the Evans Blue dye from the ear tissue by incubating it in a solvent (e.g., formamide) at a specific temperature (e.g., 60°C) for a set duration (e.g., 24 hours).

  • Data Analysis: Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of approximately 620 nm. The amount of dye extravasation is proportional to the increase in vascular permeability. Calculate the percentage inhibition of the PCA reaction by the test compound compared to the vehicle control.

Compound 48/80-Induced Systemic Anaphylaxis in Mice

This model evaluates the ability of a compound to protect against a non-IgE-mediated, mast cell-dependent systemic anaphylactic reaction induced by the potent mast cell degranulator, compound 48/80.

Materials:

  • Compound 48/80

  • Test compound (e.g., this compound hydrochloride) and vehicle

  • Male ICR or BALB/c mice

  • Saline solution

  • Rectal thermometer

Procedure:

  • Acclimatization: Acclimatize the mice to the experimental conditions for at least one week.

  • Compound Administration: Administer the test compound (this compound) or vehicle orally or intraperitoneally at various doses at a specified time (e.g., 1 hour) before the injection of compound 48/80.

  • Induction of Anaphylaxis: Inject compound 48/80 intraperitoneally at a lethal or sub-lethal dose (e.g., 8 mg/kg body weight).

  • Monitoring: Immediately after the injection of compound 48/80, monitor the mice continuously for a set period (e.g., 60 minutes) for:

    • Mortality: Record the number of deaths in each group.

    • Clinical Signs: Observe for signs of anaphylactic shock, such as hypoactivity, piloerection, and respiratory distress.

    • Hypothermia: Measure rectal temperature at regular intervals (e.g., every 10 minutes) as a key indicator of the severity of the anaphylactic reaction.

  • Data Analysis: Calculate the percentage of mortality in each group. Analyze the changes in rectal temperature over time. A significant reduction in the drop in body temperature or a decrease in mortality indicates a protective effect of the test compound. Optionally, blood samples can be collected for the measurement of serum histamine levels.

Conclusion

Based on its mechanism as a histamine H1 receptor antagonist, this compound is expected to be effective in mitigating the symptoms of anaphylaxis that are primarily driven by histamine. This includes reducing increases in vascular permeability, as would be observed in a passive cutaneous anaphylaxis model, and potentially improving survival and reducing hypothermia in systemic anaphylaxis models. However, without direct comparative in vivo data, its precise potency relative to other first- and second-generation antihistamines remains to be definitively established. The experimental protocols provided in this guide offer a standardized framework for conducting such validation studies, which are crucial for a comprehensive understanding of this compound's antianaphylactic properties. Further research directly comparing this compound with other antihistamines in these models is warranted to fully elucidate its therapeutic potential in the context of anaphylaxis.

References

A Tale of Two Antihistamines: A Comparative Pharmacokinetic Analysis of Thonzylamine and Doxylamine

Author: BenchChem Technical Support Team. Date: November 2025

A significant disparity in available pharmacokinetic data marks the landscape of first-generation antihistamines, with a wealth of information on Doxylamine standing in stark contrast to the limited knowledge of Thonzylamine's metabolic journey in the body. This comprehensive guide synthesizes the available data, highlighting the well-documented pharmacokinetic profile of Doxylamine and underscoring the critical gaps in our understanding of this compound.

This comparison serves as a vital resource for researchers, scientists, and drug development professionals, providing a detailed look into the absorption, distribution, metabolism, and excretion of Doxylamine, while also calling attention to the need for further investigation into the pharmacokinetics of older antihistamines like this compound.

Pharmacokinetic Profile Comparison

A detailed summary of the pharmacokinetic parameters for Doxylamine is presented below. Due to the lack of available data for this compound, a direct quantitative comparison is not possible. This compound is classified as a first-generation ethanolamine antihistamine, and its pharmacokinetic properties are generally expected to align with this class, which typically includes rapid absorption and metabolism. However, without specific studies, any such assumptions remain speculative.

Pharmacokinetic ParameterDoxylamineThis compound
Bioavailability Oral: ~25% - 60%Not Available
Time to Peak (Tmax) 2-3 hoursNot Available
Elimination Half-Life 10-12 hoursNot Available
Metabolism Primarily hepatic via CYP450 enzymes (CYP2D6, CYP1A2, and CYP2C9) to N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and doxylamine N-oxide.Not Available
Excretion Primarily renal (urine), with some fecal excretion.Not Available

Experimental Protocols: Unraveling the Pharmacokinetics of Doxylamine

The pharmacokinetic parameters of Doxylamine have been characterized through various clinical studies. A common methodology employed in these studies involves the oral administration of a single dose of Doxylamine succinate to healthy volunteers, followed by the collection of serial blood samples over a specified period.

A typical experimental workflow for a Doxylamine pharmacokinetic study is as follows:

  • Subject Recruitment: Healthy adult volunteers are recruited for the study.

  • Dosing: A single oral dose of Doxylamine succinate is administered.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours post-dose).

  • Plasma Analysis: Plasma is separated from the blood samples, and Doxylamine concentrations are quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, using non-compartmental analysis.

Pharmacokinetic_Workflow cluster_study_design Study Design cluster_sample_collection_processing Sample Collection & Processing cluster_analysis Analysis Subject Recruitment Subject Recruitment Dosing Dosing Subject Recruitment->Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation HPLC_MS_MS HPLC-MS/MS Analysis Plasma Separation->HPLC_MS_MS PK_Analysis Pharmacokinetic Analysis HPLC_MS_MS->PK_Analysis

Figure 1: Experimental workflow for a typical Doxylamine pharmacokinetic study.

Mechanism of Action: Histamine H1 Receptor Antagonism

Both this compound and Doxylamine are first-generation antihistamines that exert their therapeutic effects by acting as antagonists at the histamine H1 receptor. In allergic reactions, histamine is released from mast cells and binds to H1 receptors, leading to symptoms such as vasodilation, increased capillary permeability, and sensory nerve stimulation. By competitively blocking the H1 receptor, these drugs inhibit the actions of histamine, thereby alleviating allergic symptoms.

Signaling_Pathway cluster_histamine_release Histamine Release cluster_receptor_binding Receptor Binding cluster_cellular_response Cellular Response cluster_drug_action Drug Action Allergen Allergen Mast_Cell Mast Cell Allergen->Mast_Cell Activates Histamine Histamine Mast_Cell->Histamine Releases H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds to Allergic_Symptoms Allergic Symptoms (e.g., Vasodilation, Itching) H1_Receptor->Allergic_Symptoms Leads to Antihistamine This compound / Doxylamine Antihistamine->H1_Receptor Blocks

Figure 2: Signaling pathway of histamine and the action of H1 receptor antagonists.

A Head-to-Head Showdown: Unmasking the Nuances of First-Generation Antihistamines for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals, researchers, and scientists, a detailed understanding of the comparative performance of first-generation antihistamines is critical for the development of novel therapeutics with improved safety and efficacy profiles. This guide provides an objective, data-driven comparison of prominent first-generation antihistamines, focusing on their efficacy and side-effect profiles, supported by experimental data and detailed methodologies.

First-generation antihistamines, while effective for the symptomatic relief of allergic conditions such as allergic rhinitis and urticaria, are notorious for their sedative and anticholinergic side effects.[1][2] This is primarily due to their ability to cross the blood-brain barrier and their non-selective binding to various receptors.[1][2] A nuanced understanding of the differences between these agents is essential for informed research and development.

Comparative Efficacy of First-Generation Antihistamines

Direct head-to-head clinical trials comparing the efficacy of various first-generation antihistamines are limited. However, existing studies provide valuable insights into their relative performance.

In a double-blind, randomized trial focused on preventing seasonal allergic rhinitis, hydroxyzine (150 mg/day) demonstrated a therapeutic advantage over chlorpheniramine (24 mg/day).[3] Subjects receiving hydroxyzine experienced annoying or disabling sneezing on only 12% of days during peak pollen counts, compared to 22% for the chlorpheniramine group and 50% for the placebo group. Both antihistamines were more effective than placebo in managing conjunctivitis, but neither significantly improved nasal stuffiness.

While direct comparisons with diphenhydramine are scarce, a 1976 clinical trial indicated that diphenhydramine and chlorpheniramine have similar efficacy in controlling symptoms like sneezing, itching, watery eyes, and a runny nose.

It is important to note that many studies conclude that while first-generation antihistamines are effective, newer second-generation antihistamines are often more efficacious and have a better safety profile.

Side-Effect Profile: A Quantitative Comparison

The most significant differentiator among first-generation antihistamines is their side-effect profile, particularly sedation and anticholinergic effects.

Side Effect CategoryAntihistamineIncidence/SeverityKey Findings
Sedation/Somnolence DiphenhydramineHighIn a meta-analysis, diphenhydramine was found to impair performance relative to placebo and second-generation antihistamines. User-reported drowsiness is high.
ChlorpheniramineModerateGenerally considered less sedating than diphenhydramine. User-reported drowsiness is around 20.4%.
HydroxyzineHighUser-reported drowsiness is approximately 21.8%. Its sedative properties are sometimes utilized for conditions like severe pruritus where sedation can be a benefit.
Anticholinergic Effects DiphenhydramineHighPossesses strong anticholinergic properties, leading to side effects like dry mouth, urinary retention, and blurred vision.
ChlorpheniramineModerateExhibits anticholinergic effects, but generally to a lesser extent than diphenhydramine.
HydroxyzineModerateHas notable anticholinergic activity.

Signaling Pathways and Experimental Workflows

To understand the mechanisms of action and the methodologies used to evaluate these drugs, the following diagrams illustrate the Histamine H1 Receptor signaling pathway and a typical experimental workflow for comparing antihistamines.

H1_Signaling_Pathway cluster_cell Cell Membrane Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca2->Cellular_Response PKC->Cellular_Response Antihistamine 1st Gen Antihistamine Antihistamine->H1R Blocks

Histamine H1 receptor signaling pathway.

Experimental_Workflow cluster_protocol Comparative Antihistamine Study Workflow Recruitment Subject Recruitment (Healthy Volunteers or Allergic Patients) Baseline Baseline Assessment (Symptom Scores, Psychomotor Tests, Cognitive Function) Recruitment->Baseline Randomization Randomization Baseline->Randomization Drug_Admin Drug Administration (Antihistamine A, Antihistamine B, Placebo) Randomization->Drug_Admin Post_Dose Post-Dose Assessments (Timed Intervals) Drug_Admin->Post_Dose Efficacy Efficacy Measures (Symptom Reduction, Wheal & Flare Inhibition) Post_Dose->Efficacy Safety Safety & Side Effect Measures (Sedation Scales, Cognitive Tests, Anticholinergic Effects) Post_Dose->Safety Data_Analysis Data Analysis (Statistical Comparison) Efficacy->Data_Analysis Safety->Data_Analysis Conclusion Conclusion (Comparative Efficacy & Safety Profile) Data_Analysis->Conclusion

A typical experimental workflow for comparing antihistamines.

Detailed Experimental Protocols

Histamine-Induced Wheal and Flare Test

This test is a standard method to evaluate the in vivo activity of antihistamines.

Objective: To assess the ability of an antihistamine to inhibit the cutaneous reaction to histamine.

Procedure:

  • Subject Preparation: Healthy volunteers or patients with a history of allergies are enrolled. A washout period for any interfering medications is required. The ventral forearm is typically used as the test site.

  • Histamine Application: A drop of histamine solution (e.g., 10 mg/ml) is applied to the skin. A skin prick is then performed through the drop using a lancet.

  • Measurement: After a specified time, typically 15-20 minutes, the diameters of the resulting wheal (raised, edematous area) and flare (surrounding erythema) are measured.

  • Drug Administration and Re-testing: Subjects are administered the antihistamine or placebo in a double-blind, crossover design. The histamine challenge is repeated at various time points post-administration to assess the onset and duration of action of the drug.

  • Data Analysis: The percentage reduction in the wheal and flare area or diameter compared to baseline or placebo is calculated to determine the antihistamine's efficacy.

Assessment of Psychomotor Performance and Cognitive Function

These tests are crucial for quantifying the sedative and cognitive side effects of first-generation antihistamines.

Objective: To objectively measure the impact of antihistamines on central nervous system functions.

Commonly Used Tests:

  • Critical Flicker Fusion Test (CFFT): Measures the frequency at which a flickering light is perceived as a continuous light, assessing CNS arousal.

  • Choice Reaction Time (CRT): Evaluates the speed and accuracy of responding to a specific stimulus among multiple potential stimuli.

  • Digit Symbol Substitution Test (DSST): Assesses cognitive functions such as processing speed, attention, and working memory.

  • Driving Simulators: Provide a realistic assessment of the impact on driving performance, a critical real-world task.

  • Subjective Sedation Scales: Visual Analog Scales (VAS) or the Stanford Sleepiness Scale are used to gather the subject's self-reported level of drowsiness.

Procedure:

  • Baseline Testing: Subjects perform a battery of these tests before drug administration to establish a baseline performance level.

  • Drug Administration: Subjects receive the antihistamine or placebo.

  • Post-Dose Testing: The tests are repeated at specific intervals after drug ingestion to measure any changes in performance.

  • Data Analysis: Performance metrics (e.g., reaction time, accuracy, CFFT frequency) are compared between the drug and placebo groups to determine the extent of impairment.

In Vitro Muscarinic Receptor Binding Assay

This assay is used to determine the anticholinergic activity of antihistamines by measuring their affinity for muscarinic receptors.

Objective: To quantify the binding affinity of an antihistamine to muscarinic acetylcholine receptors.

Procedure:

  • Membrane Preparation: Cell membranes expressing specific muscarinic receptor subtypes (M1-M5) are prepared from cell cultures or animal tissues (e.g., bovine cerebral cortex).

  • Radioligand Binding: The membranes are incubated with a radiolabeled ligand (e.g., [3H]N-methylscopolamine) that binds to muscarinic receptors.

  • Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled antihistamine being tested. The antihistamine will compete with the radioligand for binding to the receptors.

  • Separation and Counting: The bound and free radioligand are separated by filtration. The radioactivity of the filter-bound complex is measured using a scintillation counter.

  • Data Analysis: The concentration of the antihistamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the binding affinity (Ki) of the antihistamine for the muscarinic receptor. A lower Ki value indicates a higher binding affinity and, therefore, greater anticholinergic potential.

References

Unveiling the Potency Landscape of Ethylenediamine Antihistamines at the H1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

First-generation antihistamines, particularly those belonging to the ethylenediamine class, have long been a cornerstone in the management of allergic conditions. Their therapeutic efficacy is primarily mediated through the competitive antagonism of the histamine H1 receptor. For researchers and drug development professionals, a nuanced understanding of the relative potencies of these compounds is critical for the rational design of new therapeutic agents with improved efficacy and safety profiles. This guide provides a comparative analysis of the potency of Thonzylamine and other key ethylenediamines—Mepyramine (Pyrilamine), Tripelennamine, and Antazoline—supported by experimental data and detailed methodologies.

Relative Potency at the Histamine H1 Receptor

The potency of an antagonist is a measure of its ability to inhibit the function of a receptor. This is often quantified by the inhibition constant (Ki) or the pA2 value, where a lower Ki or a higher pA2 indicates greater potency. The following table summarizes the available quantitative data for the H1 receptor antagonist activity of this compound and its ethylenediamine counterparts.

CompoundH1 Receptor Binding Affinity (Ki) [nM]H1 Receptor Functional Antagonism (pA2)H1 Receptor Functional Antagonism (IC50) [µM]
This compound Data not availableData not availableData not available
Mepyramine (Pyrilamine) 0.48.58 - 9.800.03
Tripelennamine Data not availableData not availableData not available
Antazoline 7.14Data not availableData not available

Note: The presented data is a compilation from various sources and experimental conditions. Direct comparison between different potency metrics (Ki, pA2, IC50) should be made with caution.

Experimental Protocols

The determination of antagonist potency relies on robust and reproducible experimental assays. Two primary methodologies are employed: radioligand binding assays and in vitro functional assays.

Radioligand Binding Assay for H1 Receptor Affinity (Ki)

This method directly measures the affinity of a compound for the H1 receptor by assessing its ability to displace a radiolabeled ligand. A common protocol involves the use of [³H]-mepyramine, a potent and selective H1 receptor antagonist.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the human histamine H1 receptor.

  • Incubation: A fixed concentration of [³H]-mepyramine is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound, Mepyramine, etc.).

  • Equilibrium: The incubation is carried out for a sufficient duration to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound [³H]-mepyramine, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-mepyramine (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes H1 Receptor Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand [3H]-Mepyramine Radioligand->Incubation TestCompound Test Compound TestCompound->Incubation Filtration Separate Bound/Free Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Experimental workflow for radioligand binding assay.
In Vitro Functional Assay for H1 Receptor Antagonism (pA2/IC50)

Functional assays measure the ability of an antagonist to inhibit the cellular response induced by an agonist (e.g., histamine). A common approach is to measure changes in intracellular calcium concentration, a key downstream event in the H1 receptor signaling pathway.

Protocol:

  • Cell Culture: Cells expressing the H1 receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist for a defined period.

  • Agonist Stimulation: Histamine is added to the cells to stimulate the H1 receptor and induce an increase in intracellular calcium.

  • Fluorescence Measurement: The change in fluorescence of the calcium-sensitive dye is measured using a fluorometer or a fluorescence microscope.

  • Data Analysis: The concentration of the antagonist that produces a 50% inhibition of the histamine-induced calcium response (IC50) is determined. For competitive antagonists, a Schild analysis can be performed to calculate the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon histamine binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum and binds to its receptor, triggering the release of stored calcium ions into the cytoplasm. The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the characteristic physiological responses of H1 receptor activation, such as smooth muscle contraction and increased vascular permeability.

G Histamine Histamine H1R H1 Receptor Histamine->H1R binds Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release triggers Ca2_release->PKC activates CellularResponse Cellular Response PKC->CellularResponse leads to

H1 histamine receptor signaling pathway.

This comparative guide highlights the potent H1 receptor antagonist activity of ethylenediamines, with Mepyramine and Antazoline demonstrating high affinity in the nanomolar range. The provided experimental protocols offer a framework for the continued investigation and characterization of novel H1 receptor antagonists, which is essential for the development of next-generation antihistamines with optimized therapeutic profiles.

Validating Off-Target Effects of Thonzylamine in Cell-Based Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the off-target effects of Thonzylamine, a first-generation antihistamine, using cell-based models. By objectively comparing its performance with other antihistamines and providing detailed experimental protocols, this document serves as a valuable resource for researchers in drug development and safety assessment.

Introduction to this compound and Off-Target Effects

This compound is an antihistamine and anticholinergic drug that primarily functions by competing with histamine for binding to the H1 histamine receptor[1][2]. This action alleviates symptoms associated with allergic reactions. However, like many first-generation antihistamines, this compound is known to cross the blood-brain barrier, leading to off-target effects such as drowsiness and other anticholinergic symptoms[3][4][5]. Understanding these off-target interactions is crucial for a comprehensive safety and efficacy profile. This guide outlines a series of cell-based assays to systematically evaluate and compare the off-target profile of this compound against other representative antihistamines.

Comparative Analysis of Antihistamine Off-Target Profiles

To provide a clear comparison, this guide includes data from a proposed series of in-vitro assays. The following tables summarize the hypothetical, yet expected, quantitative data from these experiments, comparing this compound with a first-generation (Diphenhydramine) and a second-generation (Cetirizine) antihistamine.

Table 1: Comparative GPCR Off-Target Binding Profile

G-Protein Coupled Receptor (GPCR)This compound (Ki, nM)Diphenhydramine (Ki, nM)Cetirizine (Ki, nM)
Histamine H1152010
Muscarinic M1150120>10,000
Muscarinic M2250200>10,000
Muscarinic M3200180>10,000
α1-Adrenergic800950>10,000
Serotonin 5-HT2A12001500>10,000

Table 2: Comparative Kinase Inhibitory Profile (% Inhibition at 10 µM)

KinaseThis compound (%)Diphenhydramine (%)Cetirizine (%)
Protein Kinase C (PKC)3540<5
Rho-associated kinase (ROCK)2530<5
Tyrosine Kinase (Src)1520<5
Mitogen-activated protein kinase (MAPK)1012<5

Table 3: Differential Gene Expression in A549 Cells (Fold Change)

GeneThis compound (Fold Change)Diphenhydramine (Fold Change)Cetirizine (Fold Change)
IL-81.82.01.1
TNF-α1.51.71.0
ZO-1-1.6-1.8-1.1
c-fos2.52.81.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate interpretation of results.

GPCR Off-Target Binding Assay

Objective: To determine the binding affinity of this compound and comparator compounds to a panel of G-protein coupled receptors known to be common off-targets for first-generation antihistamines.

Methodology:

  • Cell Lines: HEK293 cells stably expressing individual human GPCRs (e.g., Histamine H1, Muscarinic M1, M2, M3, α1-Adrenergic, Serotonin 5-HT2A).

  • Assay Principle: Competitive radioligand binding assay.

  • Procedure:

    • Prepare cell membranes from the respective stable cell lines.

    • Incubate a fixed concentration of a specific radioligand for each receptor with the cell membranes in the presence of increasing concentrations of the test compound (this compound, Diphenhydramine, Cetirizine).

    • After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki values using the Cheng-Prusoff equation from the IC50 values obtained from the competition curves.

Kinase Profiling Assay

Objective: To screen this compound and comparator compounds against a panel of kinases to identify potential off-target kinase inhibition.

Methodology:

  • Assay Platform: In-vitro radiometric kinase assay (e.g., KinaseProfiler™ service).

  • Procedure:

    • A panel of purified, active kinases is used.

    • Each kinase is incubated with its specific substrate and [γ-³³P]ATP in the presence of a fixed concentration (e.g., 10 µM) of the test compounds.

    • The reaction is allowed to proceed for a defined period.

    • The phosphorylated substrate is captured on a filter membrane.

    • The amount of incorporated radioactivity is quantified using a scintillation counter.

    • The percentage of inhibition is calculated relative to a vehicle control (DMSO).

Differential Gene Expression Analysis

Objective: To assess the impact of this compound and comparator compounds on the expression of genes involved in inflammation and cellular stress.

Methodology:

  • Cell Line: A549 (human lung carcinoma cell line), a common model for respiratory-related studies.

  • Procedure:

    • Culture A549 cells to 70-80% confluency.

    • Treat the cells with this compound, Diphenhydramine, or Cetirizine at a relevant concentration (e.g., 10 µM) for 24 hours. A vehicle control (DMSO) is also included.

    • After treatment, harvest the cells and extract total RNA using a suitable kit.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the expression of target genes (IL-8, TNF-α, ZO-1, c-fos) and a housekeeping gene (e.g., GAPDH) using real-time quantitative PCR (RT-qPCR) with specific primers.

    • Calculate the fold change in gene expression relative to the vehicle control using the ΔΔCt method.

Visualizing Workflows and Pathways

To further clarify the experimental processes and potential mechanisms of off-target effects, the following diagrams are provided.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Functional Analysis cluster_2 Phase 3: Cellular Phenotypic Analysis A Compound Library (this compound & Comparators) B High-Throughput GPCR Binding Assay A->B C Broad Kinase Panel Screen A->C D Dose-Response Analysis of GPCR Hits B->D F IC50 Determination for Kinase Hits C->F E Functional Cell-Based Assays (e.g., Calcium Flux, cAMP) D->E G Differential Gene Expression Analysis (RT-qPCR/RNA-seq) E->G F->G H Cytotoxicity & Cell Viability Assays G->H

Figure 1. Workflow for Validating Off-Target Effects.

G cluster_0 Cell Membrane cluster_1 Cytosol This compound This compound M1_Receptor Muscarinic M1 Receptor This compound->M1_Receptor Antagonism Gq Gq protein M1_Receptor->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Downstream Downstream Effects (e.g., Gene Expression Changes) Ca_Release->Downstream PKC->Downstream

References

Safety Operating Guide

Navigating the Safe Disposal of Thonzylamine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers and drug development professionals handling thonzylamine, a histamine H1 antagonist, adherence to established disposal protocols is paramount to protect both personnel and the ecosystem. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, aligning with general principles of pharmaceutical waste management.

Regulatory Landscape for Pharmaceutical Waste

In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary bodies governing the disposal of pharmaceutical waste. The Resource Conservation and Recovery Act (RCRA) grants the EPA the authority to oversee the management of hazardous waste from its point of generation to its final disposal.[1][2][3] It is crucial for laboratories to have a comprehensive waste management plan that complies with federal, state, and local regulations.[2] Many states have regulations that are more stringent than federal laws.[1]

Hazard Profile of this compound

This compound hydrochloride is classified as toxic if swallowed and harmful in contact with skin. It is a white crystalline powder with a faint odor. While there is no specific information available regarding its immediate reaction with air or water, it is known to be water-soluble. As a weak organic acid, it can react with bases to neutralize them.

Step-by-Step Disposal Protocol for this compound

Based on safety data sheet recommendations and general best practices for chemical waste, the following procedure should be followed for the disposal of this compound:

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including protective gloves, clothing, and respiratory protection to avoid dust formation.

  • Segregation and Labeling: Do not mix this compound waste with other types of waste. It should be segregated and collected in a clearly labeled, sealed container.

  • Licensed Disposal Vendor: The recommended method for disposal is to engage a licensed professional waste disposal company. These companies are equipped to handle and transport chemical waste in accordance with regulatory requirements.

  • Incineration: For final disposal, the material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. This ensures the complete destruction of the compound, minimizing environmental release.

  • Spill Management: In the event of a small spill, dampen the solid material with water and transfer it to a suitable container. Use absorbent paper dampened with water to clean up any remaining residue. Seal all contaminated materials in a vapor-tight plastic bag for disposal and wash the contaminated surfaces with a soap and water solution.

Note: It is imperative not to dispose of this compound by flushing it down the drain or discarding it in regular trash. Improper disposal can lead to the contamination of water supplies as sewage treatment systems may not effectively remove such compounds.

Quantitative Data Summary

At present, there is no publicly available quantitative data specifically detailing disposal limits, environmental concentration limits, or specific experimental protocols for the disposal of this compound. The guidance provided is based on its hazard classification and general chemical waste disposal principles.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

Thonzylamine_Disposal_Workflow cluster_prep Preparation cluster_handling Handling & Segregation cluster_disposal Disposal Path start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Protective Clothing, Respiratory Protection) start->ppe segregate Segregate this compound Waste ppe->segregate container Place in a Labeled, Sealed Container segregate->container decision Engage Licensed Waste Disposal Vendor? container->decision vendor Arrange for Pickup and Transport by Vendor decision->vendor Yes improper Improper Disposal (Drain/Trash) decision->improper No incineration Chemical Incineration with Afterburner and Scrubber vendor->incineration

Figure 1. Procedural workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling Thonzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Thonzylamine, an antihistamine and anticholinergic drug. The following procedural guidance outlines personal protective equipment (PPE), emergency procedures, and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Safety Measures

A summary of recommended personal protective equipment and key safety information for handling this compound is provided in the table below.

Category Requirement Specification Source
Respiratory Protection NIOSH-approved half-face respiratorEquipped with an organic vapor/acid gas cartridge with a dust/mist filter.[1][2][1][2]
Self-Contained Breathing Apparatus (SCBA)Recommended for emergency situations or unknown atmospheres.[1]
Hand Protection Chemically protective glovesNo specific material is mandated, but selection should be based on the specific laboratory task. Double gloving is recommended when handling hazardous drugs.
Eye Protection Safety glasses with side shields or gogglesA face shield is recommended if there is a splash hazard.
Skin and Body Protection Protective disposable gownShould be made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.
Full-body protective clothingRecommended for firefighters.
Hygiene Hand washingWash hands before putting on gloves and after removing them.
Emergency Procedures

In the event of an emergency, the following first aid measures should be taken immediately.

Exposure Route First Aid Measures Source
Eye Contact Immediately flush eyes with water or normal saline for 20-30 minutes. Remove contact lenses if present. Seek immediate medical attention, even if no symptoms are apparent.
Skin Contact Immediately flush the affected skin with water while removing all contaminated clothing. Gently wash the affected area with soap and water. Seek immediate medical attention if symptoms like redness or irritation develop.
Inhalation Immediately move the individual to fresh air. If symptoms such as coughing, wheezing, or shortness of breath occur, seek medical attention. Provide respiratory protection to rescuers.
Ingestion If swallowed, immediately call a poison control center or physician. Rinse mouth with water. Do not give anything by mouth to an unconscious person.
Safe Handling and Disposal Workflow

The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_emergency Emergency Procedures cluster_disposal Waste Disposal receive Receive this compound inspect Inspect Container for Damage receive->inspect store Store in a Tightly-Closed Container under an Inert Atmosphere in a Freezer inspect->store don_ppe Don Appropriate PPE (Respirator, Gloves, Gown, Eye Protection) store->don_ppe weigh_dilute Weigh and Dilute in a Ventilated Enclosure don_ppe->weigh_dilute spill Non-Fire Spill Response weigh_dilute->spill Spill fire Fire Fighting weigh_dilute->fire Fire collect_waste Collect Waste in Designated Containers weigh_dilute->collect_waste dispose Dispose via a Licensed Professional Waste Disposal Service collect_waste->dispose

Caption: Workflow for the safe handling of this compound.

Detailed Experimental Protocol: Preparation of a this compound Solution

This protocol provides a step-by-step guide for the preparation of a this compound solution, a common procedure in a research setting.

Objective: To safely prepare a this compound solution of a specified concentration.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., water, DMSO, ethanol)

  • Volumetric flasks

  • Pipettes

  • Beakers

  • Magnetic stirrer and stir bar

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Personal Protective Equipment (as specified in the table above)

Procedure:

  • Preparation and Decontamination:

    • Ensure the work area, typically a chemical fume hood or other ventilated enclosure, is clean and free of contaminants.

    • Decontaminate all glassware and equipment before use.

  • Donning PPE:

    • Put on all required personal protective equipment, including a NIOSH-approved respirator, double gloves, a protective gown, and eye protection.

  • Weighing the this compound:

    • Tare the analytical balance with a clean weighing paper or boat.

    • Carefully weigh the desired amount of this compound powder using a clean spatula. Avoid creating dust.

  • Dissolving the this compound:

    • Transfer the weighed this compound powder to a beaker containing a magnetic stir bar.

    • Add a small amount of the chosen solvent to the beaker.

    • Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved. Gentle heating or sonication may be used to aid dissolution if necessary, but be aware of the compound's stability.

  • Bringing to Final Volume:

    • Once the this compound is fully dissolved, carefully transfer the solution to a volumetric flask of the appropriate size.

    • Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure all the compound is transferred.

    • Add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage:

    • Clearly label the volumetric flask with the name of the compound, the concentration, the solvent used, the date of preparation, and your initials.

    • Store the solution under appropriate conditions. This compound should be kept in a tightly-closed container under an inert atmosphere and stored in a freezer. Stock solutions may be stored at -80°C for up to 6 months or -20°C for up to 1 month.

  • Waste Disposal:

    • Dispose of all waste materials, including weighing paper, gloves, and any excess solution, in designated hazardous waste containers.

    • Consult your institution's waste disposal guidelines. It is often recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

  • Decontamination of Work Area:

    • Thoroughly clean and decontaminate the work area and all equipment used.

Operational and Disposal Plans

Handling and Storage:

  • This compound should be handled in a well-ventilated area, preferably a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Keep the container tightly closed when not in use.

  • Store the compound in a freezer under an inert atmosphere.

Disposal:

  • All waste contaminated with this compound should be considered hazardous waste.

  • Do not dispose of this compound down the drain or in the regular trash.

  • The recommended disposal method is to contact a licensed professional waste disposal service.

  • Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator with an afterburner and scrubber.

  • Empty containers should be disposed of as unused product. Always consult your local and institutional regulations for chemical waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thonzylamine
Reactant of Route 2
Reactant of Route 2
Thonzylamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。